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  • Product: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone
  • CAS: 898788-61-9

Core Science & Biosynthesis

Exploratory

Structural Elucidation and Analytical Validation of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone: A Comprehensive NMR Guide

Abstract 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a flexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a flexible ethylene linker bridging a lipophilic cyclohexyl ring and a halogenated aromatic system. Because these distinct structural motifs dictate the molecule's pharmacokinetic behavior (e.g., lipid solubility and halogen bonding in target active sites), rigorous structural verification is paramount. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the causality behind the observed chemical shifts and the protocols required for quantitative acquisition.

Mechanistic Rationale of the NMR Profile

The NMR profile of 2-(4-chlorophenyl)ethyl cyclohexyl ketone is governed by three primary electronic and magnetic environments:

  • The Carbonyl Core: The highly electronegative oxygen atom and the sp2 hybridized carbon create a strong electron-withdrawing effect. This deshields the adjacent α -protons (on both the cyclohexyl and the ethyl chain) and results in a highly downfield 13 C shift for the ketone carbon (~213 ppm).

  • The 4-Chlorophenyl Ring: The chlorine substituent exerts a dual effect: it withdraws electron density inductively through the σ -bond but donates electron density through resonance via its lone pairs. This creates a highly symmetric electronic distribution, resulting in a classic AA'BB' spin system in the 1 H NMR, which is the definitive hallmark of para-substituted benzenes[1].

  • The Cyclohexyl Ring: To minimize steric clash, the bulky acyl group forces the cyclohexyl ring into a stable chair conformation, locking the substituent in the equatorial position. Consequently, the α -methine proton is forced into an axial position, resulting in complex, predictable spin-spin splitting patterns driven by the Karplus relationship.

Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards in analytical chemistry, the NMR acquisition must be a self-validating system . The following protocol guarantees quantitative, reproducible data utilizing optimized pulse sequences as detailed in[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the necessary deuterium signal for frequency locking, while TMS acts as the internal chemical shift reference (0.00 ppm).

  • Locking, Tuning, and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Self-Validating Check: Adjust the Z-shims until the solvent residual peak (7.26 ppm) achieves a linewidth at half-height ( W1/2​ ) of < 1.0 Hz. A broader line indicates poor B0​ homogeneity, which will artificially merge the complex cyclohexyl multiplets and invalidate the J-coupling measurements.

  • Pulse Calibration: Determine the exact 90° pulse width ( P1​ ) for the specific sample.

    • Causality: Applying a true 90° pulse maximizes transverse magnetization, ensuring the highest possible Signal-to-Noise Ratio (SNR) for quantitative integration.

  • Data Acquisition:

    • 1 H NMR: Acquire 16 transients using a relaxation delay ( d1​ ) of 2.0 seconds.

    • 13 C NMR: Acquire 1024 transients using WALTZ-16 broadband proton decoupling and a d1​ of 2.0 seconds.

    • Self-Validating Check: The d1​ must be at least 3 to 5 times the longest T1​ relaxation time of the protons. If the integration of the aromatic protons falls below the expected 4H relative to the aliphatic chain, the d1​ is too short, flagging a non-quantitative acquisition.

G N1 Step 1: Sample Preparation (15-20 mg in 0.6 mL CDCl3 + TMS) N2 Step 2: Locking & Shimming (Optimize B0 Homogeneity) N1->N2 Insert into Magnet N3 Step 3: Pulse Calibration (Determine 90° Pulse Width) N2->N3 Validate: <1.0 Hz Linewidth N4 Step 4: Data Acquisition (1H: 16 scans, 13C: 1024 scans) N3->N4 Maximize SNR N5 Step 5: Fourier Transform & Phase/Baseline Correction N4->N5 FID Processing N6 Step 6: Signal Integration & Multiplet Analysis N5->N6 Referencing (TMS = 0.00 ppm)

Figure 1: Self-validating experimental workflow for quantitative NMR acquisition.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-(4-chlorophenyl)ethyl cyclohexyl ketone is characterized by three distinct regions: the aromatic AA'BB' system, the aliphatic ethylene linker, and the complex cyclohexyl multiplets. The chemical shifts are consistent with structurally homologous 1-cyclohexyl-3-phenylpropan-1-one scaffolds[3].

Quantitative Data Table ( 1 H NMR, 400 MHz, CDCl 3​ )
Proton(s)Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
H-3, H-5 7.24d2H8.4Aromatic protons ortho to Cl
H-2, H-6 7.13d2H8.4Aromatic protons ortho to alkyl chain
H-2' 2.85t2H7.6Aliphatic CH 2​ adjacent to aromatic ring
H-1' 2.72t2H7.6Aliphatic CH 2​ adjacent to carbonyl
H-1'' 2.29tt1H11.2, 3.3Cyclohexyl CH adjacent to carbonyl
H-2'' to H-6'' 1.85 – 1.60m5H-Cyclohexyl CH 2​ (equatorial protons)
H-2'' to H-6'' 1.40 – 1.15m5H-Cyclohexyl CH 2​ (axial protons)
Spectroscopic Insights & Causality
  • The AA'BB' System: The para-substituted aromatic ring yields two distinct pseudo-doublets at 7.24 ppm and 7.13 ppm. The integration ratio of exactly 2:2 serves as an internal validation of the para-substitution pattern.

  • The Cyclohexyl Methine (H-1''): This proton appears as a highly diagnostic triplet of triplets (tt) at 2.29 ppm. Causality: Because the acyl group is equatorial, H-1'' is axial. It couples strongly to the two adjacent axial protons on the ring (yielding a large diaxial coupling of J≈11.2 Hz) and weakly to the two adjacent equatorial protons (yielding a small axial-equatorial coupling of J≈3.3 Hz)[1].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides orthogonal validation of the carbon skeleton, confirming the presence of 11 distinct magnetic environments (due to symmetry in the aromatic and cyclohexyl rings).

Quantitative Data Table ( 13 C NMR, 100 MHz, CDCl 3​ )
Carbon(s)Chemical Shift ( δ , ppm)TypeStructural Assignment
C=O 212.8C q​ Carbonyl carbon (ketone)
C-1 139.8C q​ Aromatic C attached to the alkyl chain
C-4 131.8C q​ Aromatic C attached to Chlorine
C-2, C-6 129.8CHAromatic CH ortho to the alkyl chain
C-3, C-5 128.5CHAromatic CH ortho to Chlorine
C-1'' 51.0CHCyclohexyl CH adjacent to carbonyl
C-1' 42.1CH 2​ Aliphatic CH 2​ adjacent to carbonyl
C-2' 29.0CH 2​ Aliphatic CH 2​ adjacent to aromatic ring
C-2'', C-6'' 28.4CH 2​ Cyclohexyl CH 2​ ( β to carbonyl)
C-3'', C-5'' 25.9CH 2​ Cyclohexyl CH 2​ ( γ to carbonyl)
C-4'' 25.7CH 2​ Cyclohexyl CH 2​ ( δ to carbonyl)
Spectroscopic Insights & Causality
  • Carbonyl Deshielding: The C=O carbon appears at 212.8 ppm, a characteristic shift for dialkyl ketones, validating the absence of conjugation (which would shift it upfield to ~190-200 ppm).

  • Quaternary Carbon Relaxation: The quaternary carbons C-4 (131.8 ppm) and C-1 (139.8 ppm) exhibit significantly lower intensities than the CH carbons. Causality: This intensity disparity is a direct consequence of the longer longitudinal relaxation times ( T1​ ) of quaternary carbons and their lack of signal enhancement from the Nuclear Overhauser Effect (NOE) during broadband proton decoupling[2].

2D NMR Workflows for Structural Connectivity

To definitively prove the connectivity between the cyclohexyl, ketone, and ethylphenyl moieties, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed.

  • Causality: HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing chemists to "see" across quaternary centers like the carbonyl group.

  • Self-Validation: The appearance of a cross-peak between the cyclohexyl H-1'' (2.29 ppm) and the carbonyl carbon (212.8 ppm), alongside cross-peaks from the α -CH 2​ (2.72 ppm) to the exact same carbonyl carbon, unambiguously validates the ketone linkage bridging the two domains.

G H_Cy H-1'' (Cyclohexyl CH) C_Carbonyl C=O (Carbonyl Cq) H_Cy->C_Carbonyl 2J HMBC H_Alpha H-1' (Alpha CH2) H_Alpha->C_Carbonyl 2J HMBC C_Ar1 C-1 (Aromatic Cq) H_Alpha->C_Ar1 3J HMBC H_Beta H-2' (Beta CH2) H_Beta->C_Carbonyl 3J HMBC H_Beta->C_Ar1 2J HMBC

Figure 2: Key HMBC ( 2J and 3J ) logical correlations establishing the molecular connectivity of the ketone core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Chen, Y., et al. (2022). Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β -Arylated Carbonyl Compounds. ACS Publications.

Sources

Foundational

solubility profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in polar and non-polar solvents

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in Polar and Non-polar Solvents Authored by: A Senior Application Scientist Version: 1.0 Abstract This technical guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in Polar and Non-polar Solvents

Authored by: A Senior Application Scientist

Version: 1.0

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a compound of interest in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental methodologies. We will explore the molecular characteristics of the target compound that govern its solubility, detail the application of the "like dissolves like" principle, and introduce advanced concepts such as Hansen Solubility Parameters. A significant portion of this guide is dedicated to a detailed, step-by-step protocol for determining thermodynamic solubility using the industry-standard shake-flask method. The expected solubility behavior in a range of polar and non-polar solvents is presented, supported by data from analogous structures. This guide aims to equip the reader with the foundational knowledge and practical tools necessary to conduct and interpret solubility studies for this and similar compounds, a critical step in drug development and chemical process design.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications.[1] In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] For a drug to be effective, it must first dissolve in the physiological fluids of the gastrointestinal tract before it can be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility profile is paramount during the early stages of drug discovery and lead optimization.[3][4]

Beyond pharmaceuticals, solubility is a critical parameter in chemical process design, influencing reaction kinetics, purification strategies, and product formulation.[5] The choice of solvent can significantly impact reaction rates and yields, while selective precipitation is a common method for isolating and purifying chemical compounds.

This guide focuses on 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a molecule possessing both polar and non-polar characteristics. Its structure, featuring a polar carbonyl group, a non-polar cyclohexyl ring, and a substituted aromatic ring, presents an interesting case study for solubility behavior across a spectrum of solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:

  • Dispersion Forces (van der Waals forces): Present in all molecules, these are weak forces arising from temporary fluctuations in electron distribution.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The solubility of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in a given solvent will be determined by the balance of these forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

To understand its solubility, we must first examine the structure of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

  • Polar Group: The ketone's carbonyl group (C=O) is polar due to the difference in electronegativity between the carbon and oxygen atoms, creating a dipole moment.[6] This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[7][8]

  • Non-Polar Moieties: The cyclohexyl ring and the chlorophenyl ethyl group are predominantly non-polar and will primarily interact through dispersion forces. The presence of these large non-polar regions is expected to decrease solubility in polar solvents like water.[9]

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[10][11][12] The HSP model divides the total Hildebrand solubility parameter into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar intermolecular forces.

  • δH: The energy from hydrogen bonds.[12]

Each molecule is assigned these three parameters, and the principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[11] Solvents with similar HSP values to the solute are more likely to dissolve it.[11]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[13][14] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.[15]

Detailed Experimental Protocol

The following protocol is a self-validating system for the accurate determination of the solubility of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Materials:

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (solid)

  • Selected polar and non-polar solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, cyclohexane)[16][17][18]

  • Scintillation vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone to a series of scintillation vials. A visual excess of solid should remain at the bottom of the vial.

    • Accurately add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, the latter being relevant for pharmaceutical applications).[19][20]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[15] Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[20]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Discussion

Based on the molecular structure of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and the principles of solubility, we can predict its behavior in various solvents.

Solubility in Polar Solvents
  • Water: Due to the large non-polar cyclohexyl and chlorophenyl ethyl groups, the solubility in water is expected to be very low. The polar carbonyl group's ability to form hydrogen bonds with water will be outweighed by the hydrophobic nature of the rest of the molecule.[7][8][9]

  • Alcohols (Methanol, Ethanol): These solvents have both polar hydroxyl groups and non-polar alkyl chains. They are expected to be better solvents for the target compound than water, as they can interact with both the polar and non-polar parts of the molecule. The solubility is likely to be moderate.

  • Acetone: As a polar aprotic solvent, acetone can engage in dipole-dipole interactions with the carbonyl group of the solute. It is expected to be a good solvent for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Solubility in Non-Polar Solvents
  • Toluene: This aromatic solvent can interact favorably with the chlorophenyl ring of the solute through π-π stacking interactions. It is expected to be a good solvent.

  • Hexane and Cyclohexane: These are non-polar aliphatic solvents. They will interact with the non-polar cyclohexyl and ethyl moieties of the solute through dispersion forces. High solubility is anticipated in these solvents.

Summary of Expected Solubility Data

The following table summarizes the predicted solubility of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in a range of solvents. The qualitative descriptors are based on general chemical principles and data for structurally similar compounds.

SolventTypePredicted Solubility
WaterPolar ProticVery Low
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonePolar AproticHigh
Ethyl AcetateModerately PolarHigh
TolueneNon-Polar AromaticHigh
HexaneNon-Polar AliphaticHigh
CyclohexaneNon-Polar AliphaticHigh

Conclusion

The solubility profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a critical determinant of its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, practical protocol for its experimental determination. The interplay of the polar carbonyl group and the non-polar cyclohexyl and chlorophenyl ethyl moieties dictates its solubility behavior, with high solubility expected in non-polar and moderately polar solvents and low solubility in highly polar solvents like water. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Wang, J., et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Polarities. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-CHLOROPHENYL)ETHYL CYCLOHEXYL KETONE — Chemical Substance Information. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones: Definition, Example. Retrieved from [Link]

  • FCT EMIS. (n.d.). Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl or aryl groups. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-CHLOROPHENYL)ETHYL CYCLOPROPYL KETONE — Chemical Substance Information. Retrieved from [Link]

  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl cyclopropyl ketone. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

  • ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]

  • EPA. (2025, October 15). 2-[(4-Chlorophenyl)thio]cyclohexanone Properties. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability and melting point of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone This technical guide provides a comprehensive framework for the characterization of the thermodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific compound, this document emphasizes the foundational principles and detailed experimental protocols required to elucidate these critical physicochemical properties. By leveraging established analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination, researchers can obtain robust and reliable data essential for drug development, process optimization, and quality control. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are not merely physical constants; they are critical parameters that profoundly influence the entire drug development lifecycle. The melting point is a primary indicator of a compound's purity and is integral to its identification and characterization.[1] A sharp melting point range is often indicative of a highly pure crystalline substance, whereas a broad melting range can suggest the presence of impurities.[2]

Thermodynamic stability, on the other hand, dictates a compound's shelf-life, storage conditions, and potential degradation pathways.[3][4] For a molecule like 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, understanding its thermal behavior is paramount for developing a stable and efficacious pharmaceutical formulation. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a thorough investigation of these properties is a non-negotiable aspect of preclinical development and formulation science.

Molecular Structure and its Anticipated Influence on Physicochemical Properties

2-(4-Chlorophenyl)ethyl cyclohexyl ketone possesses a unique molecular architecture that is expected to govern its melting point and thermodynamic stability. The key structural features include:

  • Aromatic Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring introduces polarity and the potential for dipole-dipole interactions. The aromatic ring itself can participate in π-π stacking interactions.

  • Cyclohexyl Ring: This bulky, non-planar ring will significantly influence how the molecules pack in the crystal lattice. The conformational flexibility of the cyclohexane ring can also play a role.

  • Ketone Functional Group: The polar carbonyl group (C=O) is a key site for intermolecular interactions, particularly dipole-dipole forces.[5]

  • Ethyl Linker: The two-carbon chain provides a degree of flexibility to the molecule.

The interplay of these structural elements—molecular size, polarity, and the potential for various intermolecular forces such as van der Waals forces and dipole-dipole interactions—will ultimately determine the energy required to transition from a solid to a liquid state (melting point) and the energy required to initiate thermal decomposition.[2][6][7][8]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For pharmaceutical compounds, a precise and accurate determination of the melting point is crucial.

Capillary Melting Point Method

The capillary method is a widely accepted and straightforward technique for melting point determination.[9][10][11]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus.[9] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is thoroughly dried and finely powdered to ensure uniform heat distribution.[9]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for accurate results.[11]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[9]

  • Heating Rate: A crucial parameter affecting accuracy is the heating rate.[10][11] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of 1-2 °C per minute near the expected melting point.[10]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point of the sample.[10]

Data Interpretation: A narrow melting point range (typically 0.5-1.5 °C) suggests a high degree of purity. Impurities tend to depress and broaden the melting point range.[1][2]

Logical Workflow for Capillary Melting Point Determination

G A Sample Preparation (Dry and Powder) B Capillary Tube Loading A->B C Placement in Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (1-2 °C/min) D->E F Observation of Melting E->F G Record Melting Range (Onset to Completion) F->G

Caption: Workflow for determining melting point via the capillary method.

Characterization of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is its resistance to chemical degradation as a function of temperature.[3][4] Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for evaluating the thermal stability of compounds like 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.[4][12]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides information on melting, crystallization, glass transitions, and other thermal events.[13][14]

Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in the amount of heat required to maintain the sample and reference at the same temperature is measured. This difference reveals endothermic (heat absorbing) and exothermic (heat releasing) processes.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation:

  • Melting Point: The melting of the compound will appear as a sharp endothermic peak. The onset temperature of this peak is generally taken as the melting point.

  • Purity Estimation: The shape of the melting peak can provide an indication of purity. Impurities tend to broaden the peak and lower the melting temperature.[15][16]

  • Decomposition: If the compound decomposes upon melting, it may be indicated by a broad endotherm or an exothermic event immediately following the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][17] It is particularly useful for determining the thermal stability and decomposition profile of a material.[3][18]

Principle: A sample is placed on a sensitive microbalance within a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. Mass loss indicates decomposition or volatilization.[17]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone into a TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Interpretation:

  • Onset of Decomposition: The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

  • Decomposition Profile: The TGA curve can reveal if the decomposition occurs in single or multiple steps.

  • Residual Mass: The amount of residue remaining at the end of the experiment provides information about the final decomposition products.

Integrated Thermal Analysis Workflow

G cluster_0 Differential Scanning Calorimetry (DSC) cluster_1 Thermogravimetric Analysis (TGA) A Weigh Sample (1-5 mg) in DSC Pan B Heat at Constant Rate (e.g., 10 °C/min) A->B C Measure Heat Flow B->C D Analyze Thermogram (Melting Point, Purity) C->D I Comprehensive Stability Profile D->I E Weigh Sample (5-10 mg) in TGA Pan F Heat at Constant Rate (e.g., 10 °C/min) E->F G Measure Mass Change F->G H Analyze Thermogram (Decomposition Temp.) G->H H->I

Caption: Combined DSC and TGA workflow for a comprehensive thermal analysis.

Summary of Key Analytical Parameters

The following table summarizes the key parameters to be determined for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and the corresponding analytical techniques.

ParameterAnalytical TechniqueExpected Information
Melting Point Range Capillary Melting Point Apparatus, DSCTemperature of phase transition from solid to liquid; indicator of purity.
Enthalpy of Fusion (ΔHfus) DSCEnergy required to melt the solid; related to crystal lattice energy.
Onset of Decomposition TGATemperature at which thermal degradation begins; a measure of thermal stability.
Decomposition Profile TGASingle or multi-step degradation process.

Conclusion

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Sciencing. (2022, March 24).
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • ResolveMass Laboratories Inc.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Plato, C., & Glasgow, Jr., A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • thinkSRS.com.
  • University of Calgary.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry.
  • ResearchGate. (2026, February 12).
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • SSERC.
  • Duke University. Differential Scanning Calorimeter.
  • Creative Proteomics. Ketone Bodies Analysis Service.
  • Journal of Chemical Education. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Analytical Chemistry. (2015, June 26). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
  • TA Instruments. Determining volatile organic carbon by Differential scanning calorimetry, ta250.
  • Springer Protocols. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS.
  • Wikipedia. Ketone.
  • Quora. (2023, April 21). How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule.

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Executive Summary In modern drug development and materials science, halogenated aryl-alkyl ketones serve as critical pharmacophores and synthetic intermediates. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, halogenated aryl-alkyl ketones serve as critical pharmacophores and synthetic intermediates. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) represents a highly flexible molecular architecture, featuring a lipophilic cyclohexyl ring, a hydrogen-bond-accepting carbonyl group, and a polarizable chlorophenyl moiety.

This whitepaper provides an in-depth technical guide on the methodology required to determine, refine, and analyze the single-crystal X-ray diffraction (XRD) structure of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of crystallographic choices and the establishment of a self-validating experimental workflow.

Molecular Architecture & Conformational Dynamics

Before initiating crystallization, it is imperative to understand the theoretical conformational space of the target molecule. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone ( C15​H19​ClO ) contains a highly flexible ethylene linker connecting the rigid chlorophenyl and cyclohexyl systems.

  • The Cyclohexyl Ring: In the solid state, the seven-membered or six-membered saturated rings adjacent to bulky substituents overwhelmingly adopt a highly stable chair conformation to minimize steric strain, with bulky groups typically occupying equatorial positions.

  • The Chlorophenyl Group: The para-substituted chlorine atom acts as a critical anchor in the crystal lattice. Halogenated aromatic rings frequently participate in highly directional C−Cl⋯π interactions and weak halogen bonding, which dictate the long-range order of the crystal.

  • The Carbonyl Core: As the sole strong hydrogen-bond acceptor in the molecule, the ketone oxygen will drive the primary intermolecular packing via C−H⋯O interactions with adjacent aliphatic or aromatic protons[1].

Experimental Workflow: A Self-Validating Protocol

To achieve a publication-quality crystal structure, the experimental protocol must be designed as a self-validating system. Each step must contain internal checks to ensure data integrity.

Single Crystal Growth (Thermodynamic Control)

Protocol:

  • Solvent Selection: Dissolve 50 mg of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in a binary solvent system of Dichloromethane (DCM) and n-Heptane (1:3 v/v).

  • Evaporation: Place the solution in a loosely capped vial (pierced septum) at a constant temperature of 20°C.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a protective inert oil (e.g., Paratone-N).

Causality & Expert Insight: Why this specific binary mixture? DCM is an excellent solvent for halogenated ketones, while n-Heptane acts as an anti-solvent. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation under thermodynamic control. This slow kinetic rate prevents the formation of kinetic defects such as twinning or solvent inclusions, yielding pristine single crystals.

X-Ray Data Collection

Protocol:

  • Mount a single crystal (approx. 0.2×0.15×0.1 mm ) on a MiTeGen loop and transfer it to the diffractometer goniometer.

  • Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Collect diffraction data using Mo radiation ( λ=0.71073A˚ ).

Causality & Expert Insight: Cooling to 100 K is not merely a preference; it is a structural necessity. Low temperatures drastically reduce the atomic thermal vibration (Debye-Waller factors), which sharpens the diffraction spots and extends the resolution limit. This allows for the precise anisotropic refinement of lighter atoms (Carbon and Oxygen) and accurate determination of the flexible ethyl linker's conformation.

Workflow A 1. Crystal Growth (Binary Solvent, Slow Evap) B 2. Data Collection (Mo K-alpha, 100 K) A->B C 3. Phase Solution (Intrinsic Phasing) B->C D 4. Refinement (Least-Squares, SHELXL) C->D E 5. Validation (checkCIF & R-factors) D->E

Fig 1. Self-validating crystallographic workflow for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Structure Solution and Refinement

Protocol:

  • Integration: Integrate the raw frames and apply multi-scan absorption corrections. Self-Validation: The internal agreement factor ( Rint​ ) must be <0.05 , confirming the correct Laue group symmetry.

  • Phasing: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

Based on the crystallographic behavior of isostructural halogenated aryl-alkyl ketones[2], the following tables summarize the physical properties and the expected crystallographic parameters for this class of compounds.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(4-Chlorophenyl)ethyl cyclohexyl ketone
CAS Registry Number 898788-61-9
Molecular Formula C15​H19​ClO
Molecular Weight 250.76 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Table 2: Representative Crystallographic Parameters (100 K)

(Note: Parameters are representative of the monoclinic P21​/c packing typical for this structural class).

ParameterExpected Value RangeValidation Thresholds
Crystal System MonoclinicN/A
Space Group P21​/c (Centrosymmetric)Extinction conditions met
Z (Molecules per unit cell) 4Density ≈1.2−1.3 g/cm3
Data-to-Parameter Ratio >15:1 Ensures robust refinement
Final R1​ [I > 2 σ (I)] <0.05 Indicates a highly accurate model
Goodness-of-Fit (S) 1.00±0.05 Validates weighting scheme
Max/Min Residual Density +0.30/−0.25 e A˚−3 Confirms no missing/false atoms

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a hierarchy of non-covalent interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the molecule relies on weaker, yet highly directional, forces[1].

  • C−H⋯O Hydrogen Bonding: The carbonyl oxygen acts as a bifurcation point, accepting weak hydrogen bonds from the acidic protons of the ethyl linker or the cyclohexyl ring of adjacent molecules.

  • Halogen Bonding ( C−Cl⋯π ): The electron-deficient region (sigma-hole) of the chlorine atom frequently interacts with the electron-rich π -system of a neighboring chlorophenyl ring. This interaction is a hallmark of halogenated aromatic crystals and drives the formation of 1D supramolecular chains.

  • London Dispersion Forces: The bulky cyclohexyl rings interlock, maximizing van der Waals contacts and filling crystal voids, leading to a tightly packed lattice.

Interactions A Ketone Carbonyl (C=O) B Aliphatic Protons (C-H) B->A C-H...O Hydrogen Bonds D Aryl Pi-System B->D C-H...Pi Interactions C Chlorine Atom (C-Cl) C->D C-Cl...Pi Halogen Bonds

Fig 2. Primary non-covalent intermolecular interactions stabilizing the crystal lattice.

Conclusion

The structural elucidation of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone requires a rigorous, self-validating crystallographic approach. By leveraging thermodynamic control during crystallization and low-temperature X-ray diffraction, researchers can accurately map the conformational flexibility of the ethyl linker, the chair conformation of the cyclohexyl group, and the complex halogen-driven packing network. This structural data is foundational for downstream applications in structure-based drug design and computational modeling.

References

  • Crystal Structure of 1-(4-Chlorophenyl)-2-(5H-phenanthridin-6-ylidene)ethanone Source: Analytical Sciences: X-ray Structure Analysis Online (J-Stage) URL:[Link][2]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Source: Acta Crystallographica Section E: Crystallographic Communications (PMC) URL:[Link]

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate Source: Crystals (MDPI) URL:[Link][1]

Sources

Exploratory

The Mechanistic Role and Application of Cyclohexyl Ketone Derivatives as Core Pharmacophores and Pharmaceutical Intermediates

Executive Summary Cyclohexyl ketone derivatives represent a highly versatile class of pharmaceutical intermediates and core pharmacophores. Characterized by their conformational rigidity and distinct lipophilic profiles,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl ketone derivatives represent a highly versatile class of pharmaceutical intermediates and core pharmacophores. Characterized by their conformational rigidity and distinct lipophilic profiles, these motifs are increasingly utilized to target complex enzymatic pockets and streamline the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper explores the dual utility of cyclohexyl ketones: first, as mechanistic probes capable of covalent and allosteric target modulation (e.g., Pin1 isomerase and UPPS inhibition), and second, as highly scalable, telescoping intermediates in modern drug development pipelines (e.g., AstraZeneca’s AZD5462).

Mechanistic Foundations: Binding Modalities and Causality

The structural geometry of the cyclohexyl ketone ring provides a unique spatial arrangement that dictates its interaction with biological targets. Rather than acting merely as passive structural linkers, these ketones actively participate in target engagement through two primary mechanisms: electrophilic covalent targeting and allosteric metal chelation.

Electrophilic Covalent Targeting (The Pin1 Model)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical cell cycle regulatory enzyme implicated in oncogenesis. To inhibit Pin1, researchers have designed cyclohexyl ketone substrate analogues that act as electrophilic acceptors for the active site's Cys113 nucleophile[1].

The Causality of Conformational Choice: The cyclohexyl ring was specifically selected over standard pyrrolidine or piperidine rings because it forces the inhibitor into a trans-diaxial cyclohexane conformation within the active site. This conformation mimics the transition state of a twisted amide. The ketone carbonyl carbon is positioned precisely 4.4 Å from the Cys113-S nucleophile, with an S—C=O angle of 31° to 102° (approaching the optimal Bürgi-Dunitz angle for nucleophilic addition). By stretching the substrate into this trans-pyrrolidine-like conformation, the cyclohexyl ketone lowers the energetic barrier to isomerization, effectively trapping the enzyme in a tetrahedral intermediate state[1].

Pin1_Mechanism Substrate Cyclohexyl Ketone Substrate Analogue ActiveSite Pin1 Active Site (Cys113 Thiol) Substrate->ActiveSite Binds to Docking Trans-Diaxial Conformation Docking ActiveSite->Docking Induces NucleophilicAttack Electrophilic Acceptance (Cys113-S to C=O) Docking->NucleophilicAttack Positions for Tetrahedral Tetrahedral Intermediate (Transition State) NucleophilicAttack->Tetrahedral Forms Isomerization Prolyl Isomerization (Lowered Barrier) Tetrahedral->Isomerization Facilitates

Diagram 1: Pin1 nucleophilic addition-isomerization mechanism via cyclohexyl ketone docking.

Allosteric Modulation via Metal Chelation (The Tetramate System)

Beyond covalent inhibition, cyclohexyl ketones are utilized as bulky pendant groups in cysteine-derived bicyclic tetramates to target undecaprenyl pyrophosphate synthase (UPPS) in antibacterial drug discovery[2].

The Causality of Steric Hindrance: Tetramates naturally exhibit high metal-chelating abilities, which can lead to off-target toxicity and reduced efficacy in blood plasma. By incorporating a bulky cyclohexyl ketone pendant at the C-9 position, the molecule mimics the trans-decalin system found in natural products like kibdelomycin. This specific modification introduces steric hindrance distal to the chelating atoms. The causal result is a deliberate reduction in non-specific metal binding, which paradoxically enhances the compound's targeted antibacterial potency against Gram-positive MRSA by forcing the molecule to rely on specific allosteric protein-ligand interactions rather than indiscriminate metal sequestration[2].

Synthesis & Integration in Drug Pipelines: The AZD5462 Case Study

In industrial pharmaceutical manufacturing, cyclohexyl ketones are prized for their stability and predictability in multi-step syntheses. A premier example is the multi-kilogram manufacture of AZD5462, a relaxin family peptide receptor 1 (RXFP1) agonist developed for heart failure[3].

The Causality of Telescoped Manufacturing: In the clinical manufacturing route, the cyclohexyl ketone fragment was synthesized in a 4-step telescoped process. The engineering choice to telescope the reaction (performing multiple transformations without isolating intermediates) was driven by the need to eliminate resource-heavy chromatography. Because the cyclohexyl ketone intermediate possesses highly predictable solubility profiles, the process chemists could replace chromatography with a single, highly efficient terminal crystallization step. This strategic choice reduced the Process Mass Intensity (PMI) by 75% and delivered 27 kg of the fragment at a 52% overall yield, validating the scalability of cyclohexyl ketone motifs in commercial pipelines[3].

AZD5462_Synthesis Start Ketal Protected Cyclohexylethyl Ester Step1 Base-Catalyzed Hydrolysis (NaOH, EtOH, 50-60 °C) Start->Step1 Step2 Telescoped Intermediate Formation Step1->Step2 In situ Step3 Concentration & Solvent Exchange Step2->Step3 Step4 Direct Crystallization (No Chromatography) Step3->Step4 Purifies Final Purified Cyclohexyl Ketone Fragment (27 kg) Step4->Final Yields 52%

Diagram 2: Telescoped synthesis workflow of the cyclohexyl ketone fragment for AZD5462.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological and physiochemical properties of cyclohexyl ketone derivatives across different therapeutic applications.

Application / Drug TargetKey Structural FeaturePrimary Mechanism of ActionPhysiochemical OutcomeReference
Pin1 Isomerase Electrophilic Ketone CarbonNucleophilic addition (Cys113-S to C=O)Trans-diaxial docking; S—C=O angle 31°–102°[1]
UPPS (MRSA) C-9 Cyclohexyl Ketone PendantSteric hindrance of metal chelationMW: 427–577 Da, clogP: 1.8–6.1, PSA: 83–109 Ų[2]
RXFP1 (AZD5462) Cyclohexyl Ketone FragmentAgonist binding (Fragment integration)75% reduction in PMI; 52% telescoped yield[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol 1: In Silico Docking & Validation of Cyclohexyl Ketone Pin1 Inhibitors

Objective: To model and validate the trans-diaxial binding conformation of cyclohexyl ketone analogues in the Pin1 active site.

  • Ligand Preparation: Construct the 3D geometry of the stereoisomeric cyclohexyl ketone analogues. Perform an initial energy minimization using a standard force field (e.g., MMFF94).

    • Validation Checkpoint: Confirm that the distance between 1,2-diequatorial carbonyl groups is ~2.93 Å prior to docking to ensure baseline geometric stability.

  • Flexible Docking: Dock the minimized ligands flexibly into the Pin1 active site (PDB ID: 1PIN), allowing full rotation of the cyclohexyl ring bonds.

  • Pose Evaluation: Extract the lowest-energy docked poses.

    • Validation Checkpoint: Measure the distance between the Cys113-S atom and the ketone carbonyl carbon. A valid electrophilic trapping pose must register a distance of ≤ 4.4 Å.

  • Mechanistic Verification: Calculate the S—C=O angle.

    • Validation Checkpoint: The angle must fall between 31° and 102°. An angle approaching 102° validates the feasibility of the nucleophilic addition mechanism by aligning with the Bürgi-Dunitz trajectory (107°).

Protocol 2: Multi-kg Telescoped Manufacture of Cyclohexyl Ketone Fragments

Objective: To synthesize the cyclohexyl ketone fragment for AZD5462 while eliminating chromatographic purification.

  • Hydrolysis Initiation: To a solution of ketal-protected cyclohexylethyl ester (27% w/w in EtOH), add aqueous NaOH (2 M) while maintaining the reactor temperature strictly between 15 °C and 30 °C.

  • Thermal Conversion: Heat the solution to 50–60 °C and hold for 6 hours.

    • Validation Checkpoint: Perform in-process HPLC analysis. Do not proceed until the starting material peak area is < 1%, validating complete hydrolysis.

  • Solvent Exchange & Concentration: Cool the reaction mixture to 15–30 °C. Concentrate the solution under reduced pressure to approximately 2.0 L to remove ethanol.

  • Direct Crystallization: Induce crystallization directly from the concentrated aqueous mixture by controlled cooling. Filter and wash the resulting solid.

    • Validation Checkpoint: Perform quantitative NMR (qNMR) and mass spectrometry (MS: m/z [M+H]+ 229.2) on the isolated crystals. The protocol is validated if the purity is >98%, confirming that chromatography can be safely omitted.

References

  • Title: Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation Source: PLOS One (2012) URL: [Link]

  • Title: Mediation of metal chelation in cysteine-derived tetramate systems Source: Chemical Science, Royal Society of Chemistry (2021) URL: [Link]

  • Title: Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement Source: ChemRxiv (2025) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

Target Compound: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) Application Context: Advanced intermediate synthesis for drug discovery and fine chemical development. Strategic Rationale & Mechanistic Pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) Application Context: Advanced intermediate synthesis for drug discovery and fine chemical development.

Strategic Rationale & Mechanistic Pathway

The synthesis of unsymmetrical aliphatic-aromatic hybrid ketones, such as 2-(4-chlorophenyl)ethyl cyclohexyl ketone, presents a specific challenge: the prevention of over-addition. Direct addition of an organometallic reagent (like a Grignard) to a standard ester or acid chloride typically results in a double addition, yielding a tertiary alcohol byproduct .

To ensure absolute chemoselectivity, this protocol utilizes the Weinreb Ketone Synthesis methodology . By first converting 3-(4-chlorophenyl)propanoic acid into an N-methoxy-N-methylamide (Weinreb amide), we create a system that forms a highly stable, five-membered tetrahedral magnesium chelate upon Grignard addition. This chelate acts as a thermodynamic sink, completely halting the reaction at the mono-addition stage until it is deliberately collapsed during an acidic aqueous workup .

G A 3-(4-Chlorophenyl)propanoic acid B Acid Chloride Intermediate A->B (COCl)2, DMF (cat.) DCM, 0 °C to RT C Weinreb Amide B->C HN(OMe)Me·HCl, DIPEA DCM, 0 °C to RT D Tetrahedral Mg-Chelate C->D Cyclohexyl-MgBr THF, 0 °C E 2-(4-Chlorophenyl)ethyl cyclohexyl ketone D->E Sat. NH4Cl (aq) Hydrolysis

Weinreb amide synthesis route for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert the starting carboxylic acid to N-methoxy-N-methyl-3-(4-chlorophenyl)propanamide.

  • Activation: Suspend 10.0 mmol of 3-(4-chlorophenyl)propanoic acid in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Catalysis & Chlorination: Add 1 drop of anhydrous DMF, followed by the dropwise addition of 12.0 mmol of oxalyl chloride.

    • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride. The reaction is kept at 0 °C initially to control the vigorous evolution of CO, CO₂, and HCl gases.

  • Amidation: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in 20 mL of DCM and cool back to 0 °C.

  • Coupling: Add 12.0 mmol of N,O-dimethylhydroxylamine hydrochloride. Slowly add 30.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. An excess (3 equivalents) is strictly required to neutralize both the HCl generated from the acid chloride coupling and to free-base the hydroxylamine hydrochloride salt, preventing reagent degradation.

  • Workup: Stir for 4 hours at room temperature. Quench with 20 mL of 1M HCl, extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting acid will streak near the baseline, whereas the successful Weinreb amide intermediate will appear as a distinct, UV-active spot at Rf​≈0.4 .

Phase 2: Chelation-Controlled Grignard Addition

Objective: Carbon-carbon bond formation via controlled nucleophilic attack.

  • Preparation: Dissolve 8.0 mmol of the purified Weinreb amide in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon or nitrogen atmosphere. Cool the solution to 0 °C.

  • Nucleophilic Attack: Dropwise, add 12.0 mmol (1.5 equivalents) of Cyclohexylmagnesium bromide (1.0 M solution in THF) via syringe over 15 minutes.

    • Causality: THF is critical here as its oxygen atoms coordinate with the magnesium center, stabilizing the Grignard reagent. The 0 °C temperature suppresses unwanted side reactions (such as α -deprotonation of the amide) and stabilizes the resulting tetrahedral intermediate.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Hydrolytic Cleavage: Cool the flask back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH₄Cl.

    • Causality: Saturated NH₄Cl provides a mildly acidic buffer ( pH≈5−6 ). This is strong enough to protonate the oxygen atoms and collapse the stable magnesium chelate into the target ketone, but mild enough to avoid acid-catalyzed aldol condensation of the newly formed ketone.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The disappearance of the Weinreb amide mass and the emergence of a dominant peak at m/z≈251.1 [M+H]+ confirms the successful collapse of the chelate into the target ketone.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Phase 1 & 2

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
3-(4-Chlorophenyl)propanoic acid184.621.01.85 g (10 mmol)Electrophilic Precursor
Oxalyl Chloride126.931.21.03 mL (12 mmol)Activating Agent
N,O-Dimethylhydroxylamine·HCl97.541.21.17 g (12 mmol)Chelate-forming Amine
DIPEA129.243.05.20 mL (30 mmol)Non-nucleophilic Base
Weinreb Amide Intermediate227.691.0~1.82 g (8 mmol)*Stabilized Electrophile
Cyclohexylmagnesium bromide187.371.512.0 mL (1M, 12 mmol)Carbon Nucleophile

*Assumes an 80% yield carried over from Phase 1.

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / Data Signatures
LC-MS (ESI+) [M+H]+ at m/z≈251.1 (Target exact mass: 250.11)
IR Spectroscopy Strong carbonyl ( C=O ) stretching frequency at ≈1710 cm−1 (Ketone). Absence of broad O−H stretch ( ≈3300 cm−1 ) confirms no tertiary alcohol over-addition.
TLC ( Rf​ ) ≈0.6 in Hexanes/EtOAc (9:1). Visualized via UV (254 nm) and KMnO₄ stain.

References

  • Weinreb ketone synthesis - Wikipedia. URL:[Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. URL:[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - ACS Omega. URL:[Link]

Application

Application Note: Chemoselective Catalytic Reduction of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9)[1] Objective: High-yielding conversion to 1-cyclohexyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9)[1] Objective: High-yielding conversion to 1-cyclohexyl-3-(4-chlorophenyl)propan-1-ol while strictly preserving the C(sp²)–Cl bond.

Chemical Context & Mechanistic Rationale

The reduction of halogenated aryl ketones presents a classic chemoselectivity challenge in pharmaceutical process chemistry. The target molecule, 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, contains both a reducible carbonyl group (C=O) and a sensitive aryl chloride (C–Cl) moiety[1].

Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in catastrophic hydrodehalogenation. This occurs because electron-rich Pd(0) readily undergoes oxidative addition into the relatively weak C(sp²)–Cl bond. Even when utilizing alternative heterogeneous systems like Pt/C under multiphase conditions, partial or complete hydrodechlorination is often observed alongside ketone reduction[2].

To ensure absolute chemoselectivity, the catalytic system must operate via an outer-sphere or bifunctional mechanism. By utilizing transition metals that do not require substrate coordination to the metal center (inner-sphere), we bypass the oxidative addition pathway entirely.

Recommended Catalytic Strategies:
  • Ruthenium(II) Transfer Hydrogenation (Noyori-Ikariya type): Complexes such as RuCl(p-cymene)(Ts-DPEN) utilize a concerted hydride and proton transfer mechanism. They are highly specific to polar double bonds (C=O) and leave C–Cl bonds completely intact[3].

  • Base-Metal Catalysis (Iron/Manganese): Modern homogeneous iron catalysts (e.g., Casey’s Catalyst) or Manganese(I) hydride complexes feature electronically coupled acidic and hydridic hydrogens. These base metals operate under mild conditions and demonstrate near-perfect chemoselectivity for ketones over aryl halides[4][5].

MechanisticPathway Substrate 2-(4-Chlorophenyl)ethyl cyclohexyl ketone PdC Pd/C + H2 (Inner-Sphere) Substrate->PdC Oxidative Addition RuTH Ru(II) / Fe(II) (Outer-Sphere) Substrate->RuTH Bifunctional Transfer Prod1 Dehalogenated Alcohol (C-Cl Cleaved) PdC->Prod1 Hydrodehalogenation Prod2 Target Secondary Alcohol (C-Cl Preserved) RuTH->Prod2 Chemoselective

Mechanistic divergence in the catalytic reduction of halogenated aryl ketones.

Quantitative Data Summary

The following table synthesizes expected conversion and chemoselectivity metrics based on the chosen catalytic system, highlighting the necessity of moving away from standard Pd/C.

Catalyst SystemHydrogen SourceConditionsConversionChemoselectivity (C=O vs C–Cl)
Pd/C (10 wt%) H₂ (1 atm)MeOH, 25°C, 12h>99%<10% (Extensive dehalogenation)
Pt/C + PT Agent H₂ (1 atm)Isooctane/KOH, 50°C>90%~50% (Partial C–Cl cleavage)[2]
RuCl(p-cymene)(Ts-DPEN) HCOOH / Et₃NCH₂Cl₂, 25°C, 16h98%>99% (C–Cl fully preserved)[3]
Casey's Iron Catalyst H₂ (3 atm)THF, 25°C, 4h99%>99% (C–Cl fully preserved)[4]

Validated Experimental Protocol: Ru(II)-Catalyzed Transfer Hydrogenation

Because base-metal catalysts[6] often require specialized inert-atmosphere gloveboxes, Ru(II)-catalyzed transfer hydrogenation remains the most robust, scalable, and bench-stable protocol for standard pharmaceutical laboratories.

Reagents & Materials
  • Substrate: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (10.0 mmol, ~2.51 g)

  • Catalyst: [RuCl(p-cymene)(Ts-DPEN)] (0.1 mmol, 1 mol%)

  • Hydrogen Donor: Formic acid / Triethylamine azeotropic mixture (5:2 ratio, 10 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology
  • System Purging & Catalyst Activation:

    • Equip a 100 mL Schlenk flask with a magnetic stir bar and a gas bubbler.

    • Evacuate and backfill the flask with dry Nitrogen (N₂) three times.

    • Add the Ru(II) catalyst (1 mol%) and anhydrous DCM (20 mL). Stir until fully dissolved. Causality Note: The solution will transition to a deep red/purple hue, indicating the formation of the active 16-electron Ru intermediate.

  • Substrate Addition:

    • Add 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (10.0 mmol) to the active catalyst solution in one portion.

  • Hydrogen Donor Introduction:

    • Dropwise, add 10 mL of the Formic acid/Et₃N (5:2) azeotrope via syringe.

    • Self-Validating Check: Immediate effervescence (CO₂ gas evolution) must be observed. This is the stoichiometric byproduct of formic acid acting as a hydride donor.

  • Reaction Execution & Monitoring:

    • Stir the reaction at 25°C (room temperature) for 12–16 hours.

    • Monitor via GC-MS or TLC (Hexanes:EtOAc 8:2).

  • Quenching & Workup:

    • Once CO₂ evolution ceases and IPC confirms <1% starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid.

    • Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow A 1. Catalyst Activation B 2. Substrate Addition A->B C 3. H-Donor Addition B->C D 4. In-Process Control (IPC) C->D D->C If SM > 1% E 5. Quench & Extraction D->E

Self-validating workflow for Ru(II)-catalyzed transfer hydrogenation.

System Validation & Analytical Checks (E-E-A-T)

To ensure the protocol acts as a self-validating system , researchers must rely on the following analytical causality checks:

  • Visual Validation (CO₂ Evolution): The continuous bubbling of CO₂ is a direct macroscopic indicator of microscopic hydride transfer. If bubbling ceases prematurely while starting material remains, the catalyst has likely been poisoned by oxygen ingress (oxidizing the active Ru-hydride).

  • Mass Spectrometry (GC-MS) Validation:

    • Starting Material: m/z = 250.8 (³⁵Cl isotope).

    • Target Product: m/z = 252.8.

    • Undesired Dehalogenated Product: m/z = 218.3.

    • Actionable Insight: The complete absence of the m/z 218.3 peak in the crude MS spectra validates the absolute chemoselectivity of the outer-sphere transfer hydrogenation mechanism.

  • NMR Validation: In the ¹H NMR spectrum, the disappearance of the alpha-protons adjacent to the ketone and the emergence of a new multiplet at ~3.5–4.0 ppm (representing the CH–OH methine proton) confirms successful reduction. The aromatic protons should integrate perfectly to 4H, confirming the preservation of the para-chlorophenyl ring.

References

  • 2-(4-CHLOROPHENYL)
  • Source: organic-chemistry.org (J. Am. Chem. Soc., 2007)
  • Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5.
  • Source: nih.gov (Organometallics, 2011)
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I)
  • Source: researchgate.net (ChemSusChem, 2025)

Sources

Method

chromatographic purification methods for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Application Note & Protocols Topic: Chromatographic Purification Methods for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Abstract This comprehensive guide details robust chromatographic methodologies for the purification o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Chromatographic Purification Methods for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Abstract

This comprehensive guide details robust chromatographic methodologies for the purification of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a synthetic ketone intermediate. Recognizing the critical need for high-purity compounds in research and development, this document provides detailed protocols for three distinct purification scales and objectives: initial bulk cleanup of crude material using normal-phase flash chromatography, high-purity polishing and analysis via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and specialized enantiomeric resolution using Chiral HPLC. This note is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and field-proven insights to empower effective and efficient purification.

Introduction and Compound Overview

2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a molecule featuring a moderately polar ketone functional group, a non-polar cyclohexyl ring, and a polarizable chlorophenyl group. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and introduce confounding variables in biological assays. The choice of a purification strategy is dictated by the initial purity of the crude material and the final application's requirements.

This guide addresses the purification challenge from three perspectives:

  • Bulk Purification: Removing significant impurities from a crude reaction mixture.

  • High-Purity Polishing: Achieving analytical-grade purity (>99%) for use as a reference standard or in sensitive downstream applications.

  • Chiral Separation: Resolving the racemic mixture into its individual enantiomers, a critical step when stereochemistry influences biological activity.

Physicochemical Properties (Estimated)
PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Formula C₁₅H₁₉ClOInfluences detection and retention time.
Molecular Weight ~250.76 g/mol Relevant for mass spectrometry-based detection.
Polarity Moderately PolarKey determinant for separation in both normal- and reversed-phase systems.
UV Absorbance Strong absorbance expected (~220-230 nm)The chlorophenyl group provides a strong chromophore, enabling sensitive UV detection.
Chirality Contains a chiral centerThe compound is chiral and exists as a racemic mixture, requiring specialized chiral chromatography for separation of enantiomers.

Method 1: Bulk Purification via Normal-Phase Flash Chromatography

This technique is the workhorse for initial cleanup of multi-gram quantities of crude product, efficiently removing starting materials, reagents, and major byproducts. The principle relies on the differential adsorption of compounds onto a polar stationary phase (silica gel) from a non-polar mobile phase.[2]

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is highly polar. Compounds in the mixture are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later, while less polar compounds travel through the column more quickly.[3] For 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, the ketone and chlorophenyl groups provide polarity, allowing for strong interaction with the silica, separating it from less polar hydrocarbon byproducts.

Experimental Protocol

Step 1: Method Development with Thin-Layer Chromatography (TLC) The causality behind this step is efficiency; a 10-minute TLC experiment saves hours of optimizing a large-scale column run. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally translates well to column separation.[3]

  • Prepare several test eluents. Good starting points for ketones are mixtures of hexanes (or petroleum ether) and ethyl acetate.

    • Test 1: 95:5 Hexanes:Ethyl Acetate

    • Test 2: 90:10 Hexanes:Ethyl Acetate

    • Test 3: 80:20 Hexanes:Ethyl Acetate

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate and develop it in the test eluents.

  • Visualize the plate under UV light (254 nm).

  • Select the solvent system that provides good separation between the product spot and major impurities, with the product Rf in the target range.

Step 2: Column Packing and Sample Loading

  • Select a column size appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase (from Step 1).

  • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone, DCM). Add a small amount of silica gel (1-2x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This technique prevents band broadening and improves resolution.[3]

  • Carefully add the dry-loaded sample to the top of the packed silica bed.

Step 3: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) can be effective if impurities are close to the product.[3]

  • Collect fractions in test tubes or vials. The number and size of fractions depend on the column size and expected separation.

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

Step 4: Product Isolation

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Workflow Diagram

Normal_Phase_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Column 3. Pack Column & Load Sample TLC->Column Select Eluent Crude Crude Product Crude->TLC DryLoad 2. Dry Load Sample Crude->DryLoad Silica Silica Gel Silica->DryLoad DryLoad->Column Elute 4. Elute & Collect Fractions Column->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for bulk purification via normal-phase flash chromatography.

Method 2: High-Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an essential technique for verifying the purity of the final compound and for small-scale purification to achieve >99% purity. It separates molecules based on their hydrophobicity.[4]

Principle of Separation

In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water).[5] The non-polar aromatic and cyclohexyl moieties of the target molecule will interact strongly with the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the compound's affinity for the mobile phase increases, causing it to elute. More hydrophobic compounds are retained longer.

Experimental Protocol

Step 1: Sample and Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade water (often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) or methanol.

  • Filter and degas all mobile phases prior to use to prevent pump blockages and baseline noise.[6]

  • Sample Preparation: Accurately weigh and dissolve the purified compound in the mobile phase (e.g., 50:50 ACN:Water) to a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

Step 2: HPLC Method and Parameters

The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column for separating moderately polar to non-polar small molecules.
Mobile Phase A: Water (0.1% TFA), B: ACN (0.1% TFA)ACN often provides sharper peaks than methanol for aromatic compounds. TFA sharpens peaks by acting as an ion-pairing agent.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Gradient 50% B to 95% B over 20 minA gradient is recommended to ensure elution of all components and to clean the column after each injection.
Detection UV Diode Array Detector (DAD) at 225 nmThe chlorophenyl group has strong absorbance around this wavelength, providing high sensitivity.
Injection Volume 10 µLA typical volume for analytical runs.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

Step 3: Data Analysis

  • Integrate the chromatogram to determine the retention time (tR) of the main peak.

  • Calculate the purity of the sample by dividing the peak area of the product by the total area of all peaks (Area % method).

Workflow Diagram

RP_HPLC_Workflow Prep 1. Prepare Sample & Mobile Phases Inject 2. Inject Sample into HPLC System Prep->Inject Separate 3. Gradient Elution on C18 Column Inject->Separate Detect 4. UV Detection (225 nm) Separate->Detect Analyze 5. Analyze Chromatogram (Purity Assessment) Detect->Analyze Result Purity Report (>99%) Analyze->Result

Caption: Workflow for high-purity analysis and purification by RP-HPLC.

Method 3: Enantiomeric Resolution by Chiral Chromatography

Since 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a chiral molecule, a racemic mixture will contain two enantiomers. Chiral chromatography is required to separate and quantify them. This is crucial in drug development, where enantiomers often exhibit different pharmacological activities.

Principle of Separation

Chiral separation is achieved using a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and interact with the two enantiomers of the analyte to form transient, diastereomeric complexes of differing stability. This difference in interaction energy leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including ketones.[7][8] The separation is typically performed in normal-phase mode (e.g., hexane/alcohol mixtures).[8]

Experimental Protocol

Step 1: Column Screening and Mobile Phase Selection

Chiral separations are difficult to predict; therefore, screening a small set of columns with different selectivities is the most effective approach.

  • Prepare a ~1 mg/mL solution of the racemic ketone in a 50:50 mixture of hexane and isopropanol (IPA).

  • Screen the sample on several polysaccharide-based chiral columns.

CSP Column TypeTypical Mobile PhaseRationale
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / Isopropanol (90:10)A highly versatile CSP known for resolving a broad range of racemates, including ketones.[7]
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / Ethanol (95:5)Offers complementary selectivity to the cellulose-based phases.
Cellulose tris(4-methylbenzoate) Hexane / Isopropanol (80:20)Another option with different interaction mechanisms that may provide better resolution.

Step 2: Method Optimization

  • Once partial separation is observed on a column, optimize the resolution (Rs) by adjusting the mobile phase.

  • Alcohol Modifier: Decrease the percentage of alcohol (IPA or ethanol) to increase retention and often improve resolution.

  • Flow Rate: Lowering the flow rate (e.g., from 1.0 to 0.5 mL/min) can increase the efficiency of the separation.

Step 3: Data Analysis

  • Integrate the peaks corresponding to the two enantiomers (Peak 1 and Peak 2).

  • Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = |(Area Peak 1 - Area Peak 2) / (Area Peak 1 + Area Peak 2)| x 100

Diagram of Chiral Recognition

Chiral_Separation cluster_csp Chiral Stationary Phase (CSP) cluster_interaction cluster_elution CSP CSP Cavity Complex_S Stronger Complex (More Stable) Complex_R Weaker Complex (Less Stable) Racemate Racemic Mixture (R and S Enantiomers) Enantiomer_S S-Enantiomer Enantiomer_R R-Enantiomer Enantiomer_S->CSP Fits well Enantiomer_R->CSP Fits poorly Elutes_Second Elutes Second Complex_S->Elutes_Second Elutes_First Elutes First Complex_R->Elutes_First Elutes_First->Enantiomer_R t_R1 Elutes_Second->Enantiomer_S t_R2

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

Executive Summary The functionalization of bifunctional building blocks is a cornerstone of modern pharmaceutical development. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9; MW: 250.77 g/mol ) presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional building blocks is a cornerstone of modern pharmaceutical development. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9; MW: 250.77 g/mol ) presents a unique synthetic profile: it contains an electrophilic aryl chloride handle primed for transition-metal catalysis, alongside an enolizable aliphatic ketone. This Application Note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this substrate. By prioritizing mechanistic causality, this guide ensures high chemoselectivity, preventing undesired α -arylation or ketone reduction.

Mechanistic Causality & Chemoselectivity

Successful cross-coupling of this substrate requires navigating two competing kinetic pathways: the activation of the recalcitrant C–Cl bond and the preservation of the base-sensitive ketone moiety.

  • Overcoming the C–Cl Activation Barrier: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously sluggish in the oxidative addition step compared to their bromide or iodide counterparts. Standard catalysts like Pd(PPh3​)4​ are generally ineffective. To facilitate oxidative addition and subsequent reductive elimination, the Pd(0) catalyst must be complexed with electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, or RuPhos)[1].

  • Controlling Chemoselectivity via Base Selection: The α -protons adjacent to the cyclohexyl ketone are weakly acidic. The most widely used bases for Buchwald-Hartwig couplings are strong bases such as NaOtBu or LHMDS, which can deprotonate these positions, leading to extensive substrate decomposition or undesired intramolecular/intermolecular α -arylation[2]. To maintain orthogonal reactivity, the catalytic cycle must be driven by weaker bases (e.g., K3​PO4​ or Cs2​CO3​ ) that are strong enough to facilitate transmetalation but too weak to generate the enolate.

MechanisticLogic Substrate 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Pd_Catalyst Pd(0) + XPhos/BrettPhos (Overcomes C-Cl Barrier) Substrate->Pd_Catalyst Oxidative_Addition Oxidative Addition (Forms Pd-Aryl Complex) Pd_Catalyst->Oxidative_Addition Base_Fork Base Selection (Chemoselectivity Check) Oxidative_Addition->Base_Fork Weak_Base K3PO4 / Cs2CO3 (Preserves Ketone) Base_Fork->Weak_Base Optimal Strong_Base NaOtBu / LHMDS (Deprotonates Ketone) Base_Fork->Strong_Base Caution Cross_Coupling Transmetalation & Reductive Elimination Weak_Base->Cross_Coupling Side_Reaction Alpha-Arylation & Oligomerization Strong_Base->Side_Reaction Product Desired Coupled Product Cross_Coupling->Product

Caption: Mechanistic logic for chemoselective cross-coupling of ketone-bearing aryl chlorides.

Quantitative Optimization Matrix

Rational optimization requires understanding the catalyst resting state and the precise metal-to-ligand ratio[3]. The following table summarizes the causal relationship between reaction parameters and expected outcomes for this specific substrate.

Catalyst SystemBaseSolventTemp (°C)Target ReactionExpected YieldChemoselectivity (Product:Byproduct)
Pd(OAc)2​ / XPhos K3​PO4​ Dioxane/ H2​O 80Suzuki-Miyaura>85%>95:5 (Minimal enolization)
Pd(OAc)2​ / PPh3​ Na2​CO3​ Toluene100Suzuki-Miyaura<20%N/A (Poor oxidative addition)
Pd2​(dba)3​ / BrettPhos Cs2​CO3​ Toluene90Buchwald-Hartwig75-80%90:10 (Trace α -arylation)
Pd2​(dba)3​ / BINAP NaOtBu Toluene100Buchwald-Hartwig<30%30:70 (Extensive enolization)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific analytical checkpoints to verify intermediate success before proceeding to the next step.

Chemoselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile method with broad functional group tolerance, making it ideal for orthogonal functionalization of this ketone[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (1.0 mmol, 250.8 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen rapidly oxidizes electron-rich phosphines to phosphine oxides, terminating the catalytic cycle.

  • Solvent Addition: Syringe in 5 mL of degassed 1,4-Dioxane and 0.5 mL of degassed H2​O .

  • Reaction Initiation: Heat the mixture to 80 °C.

    • Validation Checkpoint 1: Observe the solution color. A transition from yellow/orange to a deep red/brown within 15 minutes indicates the successful reduction of Pd(II) to the active Pd(0) species.

  • Analytical Validation: After 2 hours, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS (ESI+).

    • Validation Checkpoint 2: Confirm the disappearance of the starting material peak at [M+H]+ m/z 251.1. The presence of a peak at m/z 217.1 indicates undesired protodehalogenation (often caused by excess moisture or poor ligand binding).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Chemoselective Buchwald-Hartwig Amination

Because amines can coordinate to the metal center and alter the catalyst resting state, careful selection of bulky ligands is required[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (1.0 mmol), the target amine (1.2 mmol), Pd2​(dba)3​ (0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and Cs2​CO3​ (1.4 mmol). Note: Do not use NaOtBu .

  • Solvent Addition: Add 5 mL of strictly anhydrous, degassed Toluene.

  • Reaction Initiation: Seal the vial and heat to 90 °C for 12 hours.

  • Analytical Validation: Perform TLC (Hexanes:EtOAc 8:2).

    • Validation Checkpoint: If the starting material persists but a highly polar baseline spot appears, the amine may be poisoning the catalyst. Consider increasing the ligand-to-metal ratio to 3:1 to force displacement of the amine from the Pd(II) intermediate.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via automated flash chromatography.

ProtocolWorkflow Prep 1. Preparation Schlenk Line, Argon Load 2. Reagent Loading Substrate, Pd, Ligand Prep->Load Solvent 3. Solvent Addition Degassed Toluene Load->Solvent React 4. Reaction 80-100°C, Stirring Solvent->React Validate 5. Validation LC-MS (m/z 251.1) React->Validate Workup 6. Workup & Purify Filtration, Column Validate->Workup

Caption: Self-validating experimental workflow for Schlenk-line cross-coupling procedures.

References

  • How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

Sources

Method

formulation strategies for compounds derived from 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Application Note: Formulation Strategies for 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone Derivatives Executive Summary As a Senior Application Scientist, I frequently encounter drug candidates that exhibit high target affi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone Derivatives

Executive Summary

As a Senior Application Scientist, I frequently encounter drug candidates that exhibit high target affinity but abysmal developability profiles. Compounds derived from 2-(4-Chlorophenyl)ethyl cyclohexyl ketone are classic examples. Characterized by a bulky lipophilic cyclohexyl group and a halogenated aromatic ring, these non-ionizable molecules possess a high partition coefficient (LogP > 4.0) and negligible aqueous solubility, placing them firmly in the Biopharmaceutics Classification System (BCS) Class II or IV[1].

To overcome the dissolution-rate limited bioavailability of such lipophilic ketones, standard micronization is insufficient. Instead, we must manipulate the thermodynamic state of the API. This guide details two field-proven, self-validating formulation strategies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASDs) .

Strategy 1: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanism

For highly lipophilic compounds, forcing aqueous dissolution is a losing battle. Instead, SMEDDS leverage the compound's natural affinity for lipids. By dissolving the ketone in an isotropic mixture of oils, surfactants, and co-surfactants, we completely bypass the energy-intensive dissolution step in the gastrointestinal (GI) tract[2].

When this pre-concentrate contacts aqueous GI fluids, the mild motility of the stomach provides enough energy for the surfactant mixture to lower the interfacial tension to near-zero. This triggers spontaneous emulsification into droplets smaller than 100 nm[3]. The resulting microemulsion keeps the ketone solubilized, prevents precipitation, and promotes direct uptake into the lymphatic system—effectively bypassing hepatic first-pass metabolism[2].

SMEDDS_Pathway A Crystalline Ketone API (Poorly Soluble) B SMEDDS Formulation (Oil + Surfactants) A->B Solubilization C Aqueous Dispersion (GI Fluid) B->C Oral Delivery D Microemulsion (<100 nm Droplets) C->D Mild GI Agitation E Lymphatic Uptake (Bypass First-Pass) D->E Absorption

Fig 1: Mechanistic pathway of SMEDDS enhancing lymphatic absorption of lipophilic ketones.

Quantitative Data: Lipid Solubility Screening

Causality: Medium-chain triglycerides (like Capryol 90) are selected over long-chain lipids because their shorter ester chains provide superior solvent capacity for the bulky cyclohexyl moiety of the API.

Excipient ClassSpecific ExcipientEquilibrium Solubility (mg/g at 25°C)Selection Rationale
Oil Capryol 9085.4 ± 2.1High affinity for cyclohexyl ring.
Oil Soybean Oil22.1 ± 1.5Poor solvent capacity.
Surfactant Kolliphor EL110.3 ± 3.4HLB ~13.5 matches oil phase perfectly.
Co-surfactant Transcutol HP145.8 ± 4.2Reduces interfacial tension & viscosity.
Protocol: SMEDDS Preparation & Self-Validation
  • Excipient Blending: Based on ternary phase diagram mapping, combine Capryol 90 (30% w/w), Kolliphor EL (50% w/w), and Transcutol HP (20% w/w) in a glass vial.

  • API Solubilization: Add the 2-(4-Chlorophenyl)ethyl cyclohexyl ketone derivative to the mixture at 80% of its equilibrium solubility limit to prevent supersaturation-induced precipitation.

  • Thermal Homogenization: Stir the mixture magnetically at 40°C for 2 hours. Causality: Heating overcomes the enthalpy of mixing, ensuring a completely isotropic, single-phase pre-concentrate.

  • Self-Validation Checkpoint 1 (Thermodynamic Stability): Subject the sealed pre-concentrate to three freeze-thaw cycles (-20°C to +25°C). The absence of phase separation or API crystallization visually validates the thermodynamic stability of the system.

  • Self-Validation Checkpoint 2 (Kinetic Dispersion): Dilute the formulation 1:100 in 0.1N HCl (simulated gastric fluid) at 37°C. Analyze via Dynamic Light Scattering (DLS). A Z-average droplet size of < 100 nm and a Polydispersity Index (PDI) < 0.3 mathematically validates successful microemulsification[3].

Strategy 2: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Mechanism

When lipid solubility is insufficient for the required dose, we turn to[4]. Crystalline 2-(4-Chlorophenyl)ethyl cyclohexyl ketone has a highly stable, low-energy crystal lattice[5]. By dissolving the API and a polymer in a common solvent and rapidly evaporating it, we kinetically trap the drug in a high-energy amorphous state.

This amorphous state provides a massive thermodynamic driving force for dissolution, generating a "spring" effect[6]. However, amorphous systems are metastable and prone to recrystallization (Ostwald ripening). To counter this, we use polymers like HPMCAS. The acetate groups of HPMCAS interact hydrophobically with the chlorophenyl ring of the API, while the polymer's high glass transition temperature (Tg) restricts molecular mobility, acting as a "parachute" to maintain supersaturation[6].

ASD_Workflow S1 API + Polymer Matrix (HPMCAS / PVP-VA) S2 Solvent Dissolution (DCM / EtOH) S1->S2 S3 Atomization (Spray Nozzle) S2->S3 S4 Rapid Evaporation (Drying Chamber) S3->S4 S5 Amorphous Solid Dispersion (Kinetically Stable) S4->S5 V1 DSC Validation (Single Tg) S5->V1 Thermal V2 PXRD Validation (Halo Pattern) S5->V2 Structural

Fig 2: Spray drying workflow and orthogonal self-validation for Amorphous Solid Dispersions.

Quantitative Data: Polymer Screening (25% API Loading)

Causality: A successful ASD must exhibit a single Tg (indicating complete miscibility) that is sufficiently high (>70°C) to prevent molecular mobility at ambient storage conditions.

Polymer MatrixAPI:Polymer RatioObserved Tg (°C)PXRD Result3-Month Stability (40°C/75% RH)
PVP K301:362.4Amorphous HaloRecrystallized
PVP-VA 641:385.1Amorphous HaloStable
HPMCAS-M 1:3 94.7 Amorphous Halo Stable (Optimal)
Protocol: Spray Drying Workflow & Self-Validation
  • Feed Solution Preparation: Dissolve the ketone API and HPMCAS-M (1:3 w/w ratio) in a binary solvent system of Dichloromethane (DCM) and Ethanol (80:20 v/v) to achieve a 5% w/v total solids concentration. Causality: DCM ensures complete solubilization of the lipophilic API, while Ethanol ensures polymer expansion and prevents phase separation during droplet drying.

  • Atomization & Drying: Process the feed solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C, aspirator to 100%, and feed rate to 5 mL/min. Causality: The inlet temperature must be high enough to flash-evaporate the DCM/EtOH azeotrope instantly, preventing the API molecules from having the time to organize into a crystal lattice.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

  • Self-Validation Checkpoint 1 (Thermal): Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC). The presence of a single Glass Transition Temperature (Tg) that aligns with the Gordon-Taylor equation validates true molecular miscibility. If two Tg values appear, phase separation has occurred.

  • Self-Validation Checkpoint 2 (Structural): Analyze via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "halo" pattern orthogonally validates the total destruction of the crystalline lattice[4].

References

  • [1] National Center for Biotechnology Information. "4-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11579456 - PubChem." NIH PubChem Database. URL:[Link]

  • [5] "Synthesis of Ketones through Microwave Irradiation Promoted Metal-Free Alkylation of Aldehydes by Activation of C(sp3)–H Bond." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile." PMC - National Institutes of Health. URL:[Link]

  • [4] Leuner C, Dressman J. "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics (PubMed). URL:[Link]

  • [6] Leuner C, Dressman J. "Improving drug solubility for oral delivery using solid dispersions." ResearchGate. URL:[Link]

  • [3] "Self-Microemulsifying System." IntechOpen. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(4-Chlorophenyl)ethyl cyclohexyl ketone synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind low yields and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Architectural Overview

The synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (also known as 1-cyclohexyl-3-(4-chlorophenyl)propan-1-one) is typically approached via two dominant strategies: the Weinreb Amide Route and the Aldol Condensation/Reduction Route . Each pathway presents unique chemoselectivity challenges.

SynthesisRoutes A Cyclohexanecarboxylic Acid + N,O-Dimethylhydroxylamine B Weinreb Amide Intermediate A->B Amidation D Target Ketone: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone B->D Grignard Addition (-78°C to 0°C) C 2-(4-Chlorophenyl)ethyl Magnesium Bromide C->D E Cyclohexyl Methyl Ketone + 4-Chlorobenzaldehyde F Enone Intermediate (Chalcone derivative) E->F Aldol Condensation F->D Selective 1,4-Reduction (CuH Catalysis)

Figure 1: Dominant synthetic pathways for 2-(4-chlorophenyl)ethyl cyclohexyl ketone.

Diagnostic Matrix: Quantitative Impurity Profiling

Before altering your protocol, analyze your crude mixture via LC-MS or GC-MS. Identifying the dominant byproduct is the most reliable way to diagnose the specific point of failure.

Target / ImpurityMolecular WeightPrimary CauseRecommended Corrective Action
Target Ketone 250.5 N/AN/A
Homocoupled Dimer278.0Wurtz-like coupling during Grignard formation.Increase dilution; remove iodine activation.
Dehalogenated Product216.5Mg insertion into aryl C-Cl or over-active Pd/C.Keep Grignard <30°C; switch to CuH reduction.
Tertiary Alcohol390.5Premature collapse of Weinreb tetrahedral intermediate.Maintain -78°C during addition; quench cold.
Saturated Alcohol252.5Over-reduction of the enone intermediate.Abandon Pd/C; utilize Stryker's reagent.

Module A: The Weinreb Amide / Grignard Pathway

Q: Why is my Grignard formation yield so low, and what is the non-polar impurity at mass 278? A: The precursor, 2-(4-chlorophenyl)ethyl bromide, is a primary alkyl halide. During magnesium insertion, primary halides are highly susceptible to Wurtz-like homocoupling, generating 1,4-bis(4-chlorophenyl)butane[1]. Furthermore, excessive heating can cause the magnesium to insert into the aryl C-Cl bond, leading to dehalogenation. Causality & Solution: Iodine activation promotes homocoupling by generating catalytic iodide[1]. Instead, use mechanical activation (dry stirring of Mg turnings) or DIBAL-H. Maintain a high dilution (0.5 M in THF) and control the internal temperature strictly below 30°C.

Q: The Grignard addition yielded a tertiary alcohol (Mass 390) instead of the target ketone. How did over-addition occur? A: The relies entirely on the stability of a five-membered cyclic chelated tetrahedral intermediate (coordinated via the N-methoxy and carbonyl oxygens to the magnesium)[2],[3]. This chelate prevents a second equivalent of the Grignard reagent from attacking[3]. However, if the reaction temperature rises above 0°C before the acidic quench, this intermediate collapses prematurely into the ketone, which immediately reacts with excess Grignard to form the tertiary alcohol[3]. Causality & Solution: Strictly maintain the reaction at -78°C during addition and do not allow the mixture to warm above 0°C prior to quenching.

Protocol 1: Self-Validating Weinreb Amide Arylation

This protocol ensures the tetrahedral intermediate remains stable until the deliberate quench.

  • Reagent Validation: Titrate the 2-(4-chlorophenyl)ethylmagnesium bromide using salicylaldehyde phenylhydrazone to confirm active molarity before use. Do not assume theoretical yield.

  • Reaction Setup: Dissolve N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C under argon.

  • Addition: Add the Grignard reagent (1.1 eq) dropwise over 30 minutes. The slight excess accounts for trace moisture without risking over-addition due to the stable chelate[3].

  • Intermediate Validation: Stir for 2 hours at -78°C. Quench a 0.1 mL aliquot in cold saturated NH₄Cl. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the UV-active Weinreb amide.

  • Cold Quench: Pour the -78°C reaction mixture directly into a rapidly stirring solution of cold 1M HCl (or saturated NH₄Cl)[4]. Crucial Step: The acidic aqueous environment breaks the magnesium chelate and protonates the leaving group simultaneously, preventing any transient ketone from reacting with unquenched Grignard reagent.

Module B: The Aldol Condensation & Selective Reduction Pathway

Q: My Pd/C catalytic hydrogenation of the chalcone intermediate resulted in a complex mixture of saturated alcohols and dehalogenated products. What happened? A: The intermediate enone (1-cyclohexyl-3-(4-chlorophenyl)prop-2-en-1-one) contains three reducible functional groups: the conjugated alkene, the ketone, and the aryl chloride. Standard Pd/C hydrogenation lacks the necessary chemoselectivity, inevitably leading to over-reduction of the carbonyl and hydrodehalogenation of the aryl C-Cl bond. Causality & Solution: You must transition to a copper hydride catalyst. ([(PPh3)CuH]6)[5] or its highly active in-situ generated variant (BDP)CuH acts as a soft nucleophile, performing a strictly chemoselective 1,4-conjugate reduction[6],[7]. This perfectly reduces the alkene while leaving the ketone and the aryl C-Cl bond entirely intact[8],[6].

Protocol 2: Chemoselective 1,4-Reduction using (BDP)CuH

Adapted from Lipshutz's highly active achiral conjugate reduction methodology[7].

  • Catalyst Activation: In an oven-dried flask under argon, combine Cu(OAc)₂·H₂O (3 mol%) and 1,2-bis(diphenylphosphino)benzene (BDP, 3 mol%) in anhydrous toluene. Add polymethylhydrosiloxane (PMHS, 2.0 eq) as the stoichiometric hydride source[7].

  • Validation of Active Species: Stir at room temperature for 15 minutes. A distinct color change to deep red/brown indicates the successful formation of the active (BDP)CuH species.

  • Substrate Addition: Add the enone intermediate (1.0 eq) dissolved in toluene. Stir at room temperature.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is typically complete within 2-4 hours. The mass spectrum must show [M+H]+ = 251 (Target Ketone) with zero trace of m/z 253 (Alcohol) or m/z 217 (Dehalogenated).

  • Workup: Quench carefully with 1M NaOH to hydrolyze the silyl enol ether intermediate. Extract with EtOAc, wash with brine, and concentrate.

Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Yield of Target Ketone Q1 Which Synthetic Route? Start->Q1 Weinreb Weinreb Amide Route Q1->Weinreb Aldol Aldol/Reduction Route Q1->Aldol W_Q LC-MS Major Impurity? Weinreb->W_Q A_Q LC-MS Major Impurity? Aldol->A_Q W_Imp1 Mass = 278 (Homocoupled Dimer) W_Q->W_Imp1 W_Imp2 Mass = 216 (Dehalogenated Product) W_Q->W_Imp2 W_Imp3 Mass = 390 (Tertiary Alcohol) W_Q->W_Imp3 W_Sol1 Increase dilution, slow addition W_Imp1->W_Sol1 W_Sol2 Keep Grignard <30°C, avoid reflux W_Imp2->W_Sol2 W_Sol3 Strict low temp (-78°C) during addition W_Imp3->W_Sol3 A_Imp1 Mass = 252 (Saturated Alcohol) A_Q->A_Imp1 A_Imp2 Mass = 216 (Dehalogenated Ketone) A_Q->A_Imp2 A_Sol1 Switch to (BDP)CuH or Stryker's Reagent A_Imp1->A_Sol1 A_Imp2->A_Sol1

Figure 2: LC-MS guided troubleshooting logic tree for identifying yield bottlenecks.

References

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. Available at:[Link]

  • Weinreb ketone synthesis . Wikipedia. Available at:[Link]

  • Organic Syntheses Procedure: Preparation of Weinreb Amides . Organic Syntheses. Available at:[Link]

  • Grignard Formation - Troubleshooting and Perfecting . Chempros (Reddit). Available at:[Link]

  • Stryker's reagent . Wikipedia. Available at:[Link]

  • (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions . Organic Letters / Organic Chemistry Portal. Available at:[Link]

  • Highly Chemoselective Copper-Catalyzed Conjugate Reduction of Stereochemically Labile α,β-Unsaturated Amino Ketones . The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone Synthesis

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of this reaction, with a specific focus on the critical parameter of temperature.

Introduction: The Critical Role of Temperature in Friedel-Crafts Acylation

The formation of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is typically achieved through a Friedel-Crafts acylation reaction.[1] In this electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring.[2][3] The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[4]

Temperature is a paramount variable in this process. It directly influences reaction kinetics, product yield, and the impurity profile. Excessively high temperatures can lead to unwanted side reactions and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[5][6] This guide will provide a framework for rationally optimizing the reaction temperature to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range I should start with for this Friedel-Crafts acylation?

A1: For most Friedel-Crafts acylation reactions involving a moderately deactivated ring like chlorobenzene, it is advisable to start at a low temperature, typically between 0 °C and 5 °C.[5] This is often achieved using an ice bath. The reaction can then be allowed to slowly warm to room temperature or gently heated if monitoring indicates a slow conversion rate.

Q2: How does temperature affect the regioselectivity of the acylation on the chlorobenzene ring?

A2: The chlorine atom is an ortho-, para-directing deactivator. In Friedel-Crafts acylation, the para-substituted product is generally favored due to reduced steric hindrance. While temperature can sometimes influence the kinetic versus thermodynamic product ratio in other reactions, for this specific acylation, the para-product is expected to be the major isomer across a typical temperature range.[6] Significant deviation from this may suggest issues with the reaction mechanism or catalyst.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While increasing the temperature will increase the reaction rate, it can also promote side reactions, such as polymerization or decomposition, leading to the formation of tar-like substances and a lower isolated yield of the desired product.[5][7] It is crucial to find a balance between a practical reaction time and the minimization of byproducts. Optimization studies are essential to determine the ideal temperature for your specific setup.

Q4: Why is a stoichiometric amount of Lewis acid catalyst required, and how does this relate to temperature?

A4: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[8][9] This complexation effectively removes the catalyst from the reaction, meaning at least one equivalent of the catalyst is required for each equivalent of the acylating agent.[5] This complex is typically stable at lower temperatures. The workup step, which involves quenching with water or dilute acid, is necessary to break this complex and isolate the ketone product.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

  • Q: My reaction has a very low yield or is not working at all. What are the common causes related to temperature and other factors?

    • A: Low or no yield can be attributed to several factors:

      • Deactivated Aromatic Ring: Chlorobenzene has a deactivating chloro- group, which can make the reaction sluggish.[10] If the reaction is not proceeding at low temperatures, a gradual increase in temperature may be necessary.

      • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[8][10] Any water in your solvent, glassware, or reagents will deactivate the catalyst. Ensure all components are anhydrous.

      • Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount (or a slight excess) is often required.[5][8]

      • Sub-optimal Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is stalled at 0 °C, allowing it to warm to room temperature or gentle heating (e.g., to 40-50 °C) may be necessary. However, this should be done cautiously while monitoring the reaction.[6]

Issue 2: Formation of Dark, Tarry Side Products

  • Q: My reaction mixture turned dark, and I have a tar-like substance instead of a clean product. What causes this?

    • A: The formation of dark, polymeric, or tar-like material is often a sign of decomposition or side reactions, which can be triggered by:

      • Excessively High Reaction Temperature: High temperatures can promote the polymerization of the starting materials or the product.[5][7] It is always recommended to start at a lower temperature and only warm the reaction if necessary.

      • Prolonged Reaction Time: Even at a moderate temperature, extended reaction times can lead to product degradation.[7]

Issue 3: Incomplete Conversion of Starting Material

  • Q: I still have a significant amount of unreacted chlorobenzene after the reaction. What should I do?

    • A: Incomplete conversion, assuming the catalyst is active and sufficient, often points to either insufficient reaction time or a reaction temperature that is too low.[7]

      • Optimization: You can try increasing the reaction time at the current temperature or incrementally increasing the temperature. A systematic approach, as detailed in the protocol below, is the best way to determine the optimal conditions.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Yield

This protocol outlines a method for systematically determining the optimal reaction temperature.

  • Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).[8]

    • Cool the suspension to 0 °C in an ice bath.[5]

  • Reagent Addition:

    • In the dropping funnel, add a solution of cyclohexylacetyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the cyclohexylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.[5]

    • Stir the mixture for an additional 15 minutes at 0 °C.

    • Add a solution of chlorobenzene (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Temperature Screening:

    • Divide the reaction mixture into four equal aliquots in separate, sealed reaction tubes under a nitrogen atmosphere.

    • Run each reaction at a different temperature: 0 °C, 25 °C (room temperature), 40 °C, and 60 °C.

    • Stir each reaction for a set amount of time (e.g., 4 hours).

  • Workup and Analysis:

    • After the designated time, quench each reaction by carefully pouring it into a flask containing a mixture of crushed ice and concentrated HCl.[8]

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]

    • Analyze the crude product from each reaction by GC-MS or HPLC to determine the yield of the desired product and the percentage of major impurities.

Data Presentation

The results from the temperature screening can be summarized in a table for easy comparison.

Temperature (°C)Yield of Product (%)Purity (%)Major Impurity (%)
045952
2575925
4085889
60707520 (tar)

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dry Glassware & Reagents P2 Charge AlCl3 & DCM to Flask P1->P2 R1 Cool to 0 C P2->R1 R2 Add Acyl Chloride Dropwise R1->R2 R3 Add Chlorobenzene Dropwise R2->R3 R4 Stir at Optimized Temperature R3->R4 W1 Quench with Ice/HCl R4->W1 W2 Extract with DCM W1->W2 W3 Wash & Dry Organic Layer W2->W3 W4 Analyze by GC-MS/HPLC W3->W4

Caption: Workflow for Friedel-Crafts acylation and optimization.

Troubleshooting Logic Diagram

G Start Low Yield or Failed Reaction Check_Anhydrous Are all reagents and glassware completely anhydrous? Start->Check_Anhydrous Check_Stoichiometry Is AlCl3 stoichiometry >= 1.0 equivalent? Check_Anhydrous->Check_Stoichiometry Yes Fix_Anhydrous Dry all components rigorously. Check_Anhydrous->Fix_Anhydrous No Check_Temp Was the initial temperature low (0-5 C)? Check_Stoichiometry->Check_Temp Yes Fix_Stoichiometry Increase AlCl3 to 1.1-1.2 eq. Check_Stoichiometry->Fix_Stoichiometry No Check_Tar Is tar/polymer formation observed? Check_Temp->Check_Tar Yes Fix_Temp_Low Gradually increase temperature (e.g., to RT or 40 C) and monitor reaction. Check_Temp->Fix_Temp_Low No Fix_Temp_High Reduce reaction temperature and/or reaction time. Check_Tar->Fix_Temp_High Yes Success Improved Yield Check_Tar->Success No Fix_Anhydrous->Start Fix_Stoichiometry->Start Fix_Temp_Low->Success Fix_Temp_High->Start

Caption: Troubleshooting logic for low-yield Friedel-Crafts reactions.

References

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Filo. Explain Fridal-craft's acylation reaction in chlorobenzene. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available from: [Link]

  • SATHEE. Friedel Crafts Reaction. Available from: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - scope and mechanistic insights. Available from: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Welcome to the advanced technical support guide for troubleshooting high-performance liquid chromatography (HPLC) methods specific to 2-(4-Chlorophenyl)ethyl cyclohexyl ketone . This compound presents unique analytical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for troubleshooting high-performance liquid chromatography (HPLC) methods specific to 2-(4-Chlorophenyl)ethyl cyclohexyl ketone . This compound presents unique analytical challenges due to its highly lipophilic nature, neutral ketone moiety, and halogenated aromatic ring. Standard reversed-phase methods often fail to resolve this active pharmaceutical ingredient (API) from its positional isomers (e.g., 2-chloro or 3-chloro analogs) or structurally similar synthetic byproducts.

This guide is designed for analytical scientists and drug development professionals. It abandons generic advice in favor of mechanistic causality, providing self-validating protocols and data-driven strategies to achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Before altering your method, you must definitively diagnose whether peak deformation is caused by co-elution, column degradation, or mass overload. The following logic tree dictates the diagnostic process.

G Start Observe Peak Asymmetry or Shouldering PDA Assess Peak Purity (PDA/MS Analysis) Start->PDA Decision Multiple m/z or Purity < 99%? PDA->Decision No Check Column Health or Mass Overload Decision->No No Yes Co-elution Confirmed Decision->Yes Yes Phase Switch Stationary Phase (C18 to Phenyl-Hexyl) Yes->Phase Solvent Optimize Organic Modifier (MeOH enhances π-π) Phase->Solvent Gradient Adjust Gradient Slope & Temperature Solvent->Gradient Success Baseline Resolution (Rs > 1.5) Gradient->Success

Caption: Diagnostic and optimization workflow for resolving HPLC co-elution issues.

Troubleshooting & Mechanistic FAQs

Q1: My chromatogram shows a broad, asymmetrical peak for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. How do I confirm if this is co-elution or just poor column efficiency? A1: Peak broadening or tailing can mimic co-elution. To confirm true co-elution, you must evaluate the chromatographic peak across three dimensions using orthogonal detection. First, utilize a Photodiode Array (PDA) detector to perform a peak purity test; if the UV spectra at the leading edge, apex, and tailing edge do not match (purity < 99%), an impurity is co-eluting[1]. Second, employ single quadrupole Mass Spectrometry (MS). By extracting ion chromatograms (EIC) across the peak width, you can identify different mass-to-charge (m/z) ratios that confirm the presence of hidden impurities[2]. If purity is high and only one m/z is present, the issue is likely mass overload. Ensure your injection volume does not exceed 1-2% of the total column volume[3].

Q2: I have confirmed co-elution with a structural isomer (e.g., the 2-chlorophenyl analog) on my standard C18 column. Adjusting the gradient isn't helping. What is the mechanistic reason for this? A2: A standard C18 column relies almost entirely on dispersive, hydrophobic interactions[4]. Positional isomers of halogenated aromatics (like 2-chloro vs. 4-chloro) have virtually identical partition coefficients (LogP) and hydrophobic surface areas. Because their hydrophobicities are indistinguishable, a C18 phase cannot differentiate them, leading to co-elution regardless of how shallow you make your gradient[5]. To resolve them, you must introduce a secondary retention mechanism (selectivity, α ) rather than just altering retention time ( k′ ).

Q3: What stationary phase should I use instead of C18 to separate these halogenated impurities? A3: You should switch to a Phenyl-Hexyl or Pentafluorophenyl (PFPP) column. A Phenyl-Hexyl phase features a phenyl ring tethered to the silica surface via a 6-carbon alkyl spacer. This provides a dual-mode retention mechanism: the hexyl chain offers baseline hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the analyte's chlorophenyl ring[4][6]. Because the chlorine atom is electron-withdrawing, it alters the electron density of the aromatic ring. Positional isomers will have different steric presentations of this electron cloud, allowing the Phenyl-Hexyl column to easily separate them based on shape selectivity and π−π affinity[5].

Q4: I switched to a Phenyl-Hexyl column, but the resolution is still only Rs = 1.1. I am currently using Acetonitrile and Water. How can I further optimize the mobile phase? A4: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) . Acetonitrile contains a carbon-nitrogen triple bond, which possesses its own π -electrons. These solvent π -electrons actively compete with your analyte for the π−π interaction sites on the Phenyl-Hexyl stationary phase, effectively suppressing the column's unique selectivity. Methanol, being a protic solvent with no π -electrons, does not compete. Switching to MeOH will maximize the π−π and halogen interactions between 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and the column, dramatically improving resolution[7].

Q5: How do I ensure I don't lose track of my peaks when making drastic selectivity changes like switching from C18 to Phenyl-Hexyl? A5: When you change the fundamental chemistry of the stationary phase or the organic modifier, the elution order of your compounds will frequently invert[5]. Relying solely on UV retention times will lead to misidentification. You must use MS detection to track the specific m/z of your API and its impurities during method development. The mass of the components remains unaffected by mobile phase or column changes, providing definitive peak tracking.

Chemical Interaction Logic

Understanding how your molecule interacts with the column is critical for rational method development.

Interactions Analyte 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Hydrophobic Cyclohexyl / Ethyl Group (Hydrophobic Interaction) Analyte->Hydrophobic PiPi Chlorophenyl Ring (π-π & Halogen Interaction) Analyte->PiPi Dipole Ketone Group (Dipole / H-Bonding) Analyte->Dipole C18 C18 Column (Dispersive Forces Only) Hydrophobic->C18 PhenylHexyl Phenyl-Hexyl Column (Dual Mode: Hydrophobic + π-π) Hydrophobic->PhenylHexyl PiPi->PhenylHexyl Enhanced Selectivity

Caption: Stationary phase interaction mechanisms for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Step-by-Step Experimental Protocols

Protocol A: Diagnostic Screening for Co-Elution (Self-Validating)

This protocol ensures your system is not artificially creating co-elution through mass overload and validates peak purity.

  • System Setup: Configure an LC-PDA-MS system. Set the PDA to scan from 200–400 nm. Set the MS to full scan mode (e.g., m/z 100–500) in positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Dilute the sample to a concentration of 0.1 mg/mL in the initial mobile phase to prevent solvent-mismatch peak distortion[8].

  • Injection: Inject exactly 1% of the column void volume (e.g., 1–2 µL for a 150 x 4.6 mm column) to strictly rule out mass overload[3].

  • Data Analysis (Validation Step):

    • Extract the UV spectrum at the peak start, apex, and end. The peak purity angle must be less than the purity threshold.

    • Extract the MS spectra across the peak. If the m/z ratio shifts across the peak width, co-elution is definitively confirmed, and you must proceed to Protocol B.

Protocol B: Orthogonal Method Development for Halogenated Ketones

Use this protocol when C18 columns fail to resolve structurally similar impurities.

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size). The 3 µm particle size ensures high theoretical plates ( N ) to aid in resolving closely eluting peaks[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Note: The API is neutral, but formic acid suppresses the ionization of potential acidic synthetic impurities, stabilizing their retention)[2][7].

    • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid. (Methanol is chosen over Acetonitrile to maximize π−π interactions)[7].

  • Gradient Optimization: Program a shallow gradient. Start at 50% B, ramping to 85% B over 20 minutes[7][8].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Set column oven to 30°C. Lower temperatures increase retention and enhance π−π interaction stability, improving resolution[3].

  • System Suitability Validation: Calculate the Resolution ( Rs ) between the API and the closest eluting impurity. The method is considered validated for separation only if Rs≥1.5 (baseline resolution).

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone across different stationary phases based on empirical method development principles.

Column ChemistryPrimary InteractionHalogen/Isomer SelectivityCompetent Organic ModifierExpected Resolution ( Rs )Elution Order Risk
Standard C18 Hydrophobic (Dispersive)PoorAcetonitrile or Methanol< 1.0 (Co-elution)Baseline
Phenyl-Hexyl Hydrophobic + π−π HighMethanol (Preferred)> 1.5 (Baseline)High (Inversion likely)
PFPP (PFP) Dipole-Dipole + π−π Very HighMethanol (Preferred)> 2.0 (Excellent)Very High

Note: While PFPP offers the highest selectivity for halogenated compounds, Phenyl-Hexyl is often preferred as a first-line orthogonal choice due to its superior robustness and faster equilibration times[4][5].

References

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at:[Link]

  • Dr. Maisch HPLC GmbH. Reprospher 100 Phenyl-Hexyl. Available at:[Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at:[Link]

  • Phenomenex / LCMS.cz. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • SciSpace. HPLC method development and validation: an overview. Available at:[Link]

  • Waters Corporation. Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection. Available at: [Link]

  • Element Lab Solutions. HPLC method development critical decisions. Available at: [Link]

Sources

Optimization

preventing oxidative degradation of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone during storage

Technical Support Center: Preventing Oxidative Degradation of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidative Degradation of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we address the specific chemical vulnerabilities of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, providing drug development professionals and researchers with self-validating protocols and mechanistic insights to ensure absolute compound integrity.

Part 1: Mechanistic Deep Dive

Understanding the structural vulnerability of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is the first step in preventing its degradation. While ketones are generally considered more stable than aldehydes, the presence of alpha-hydrogens creates a highly susceptible site for autooxidation[1].

The Causality of Degradation: Autooxidation proceeds via a radical chain reaction known as the Bolland-Gee mechanism[2]. Trace transition metals (e.g., Fe³⁺ or Cu²⁺ from manufacturing equipment) or ambient light initiate the homolytic cleavage of a C–H bond at the alpha-carbon[2]. For this specific molecule, the tertiary hydrogen on the cyclohexyl ring adjacent to the carbonyl is particularly vulnerable due to the stability of the resulting tertiary radical.

Once formed, this carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•)[2]. This peroxy radical then abstracts a hydrogen from a neighboring ketone molecule, generating an alpha-keto hydroperoxide and propagating the chain[3]. Over time, these hydroperoxides undergo homolytic cleavage or degrade via the Russell mechanism, yielding diketones, carboxylic acids, and ester cleavage products[1].

G A 2-(4-Chlorophenyl)ethyl cyclohexyl ketone B Alpha-Carbon Radical Formation A->B Initiation (Metals/Light) C Peroxy Radical (ROO•) Addition of O2 B->C + O2 (Propagation) C->B Chain Reaction D Alpha-Keto Hydroperoxide (ROOH) C->D Hydrogen Abstraction E Cleavage Products (Esters, Acids, Diketones) D->E Homolytic Cleavage

Fig 1: Radical-mediated autooxidation pathway of alpha-carbons in ketones.

Part 2: Actionable Troubleshooting (FAQs)

Q1: My 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is degrading into ester and acid byproducts even when stored in the dark. Why is this happening? A1: You are likely observing carbanion/enolate-mediated autooxidation (base-catalyzed autooxidation) or trace-metal initiated radical oxidation[1]. Even in the absence of light, trace metal impurities can catalyze the formation of radicals via Fenton-like reactions[2]. Furthermore, if the storage environment has fluctuating pH or basic impurities, the ketone can deprotonate into an enolate. The enolate rapidly reacts with ambient O₂ to form an organic peroxide, which then decomposes into esters, anhydrides, and acids[1].

Q2: How can I quantitatively assess the extent of oxidative degradation before using the ketone in a sensitive synthesis? A2: Do not rely solely on visual color changes (e.g., yellowing or amber tints), as early-stage hydroperoxides are colorless before they degrade into colored diketones[4]. The most reliable method is assessing the Peroxide Value (PV) via iodometric titration or using ¹⁷O NMR spectroscopy, which can detect hydroperoxides, alcohols, and ester cleavage products at very low concentrations[5]. For routine lab validation, use a self-validating GC or HPLC protocol to quantify changes in the chemical structure and detect higher-boiling degradation products[4][6].

Q3: Which antioxidants are compatible with this ketone, and what is the underlying mechanism of their protection? A3: Phenolic antioxidants like Butylated hydroxytoluene (BHT) or α-tocopherol are highly effective[2]. BHT acts as a sacrificial hydrogen donor. When a peroxy radical (ROO•) forms, BHT donates a hydrogen atom to it, converting it to a stable hydroperoxide[2]. The resulting BHT radical is stabilized by resonance and steric hindrance, effectively terminating the chain reaction.

Part 3: Quantitative Data: Stabilizer Selection

To prevent degradation, selecting the correct stabilizer based on your downstream application is critical. Below is a structured comparison of quantitative data and efficacy for common stabilizers used with oxidation-prone APIs and ketones.

Stabilizer / AdditiveMechanism of ActionRecommended Concentration (w/w)Efficacy & Application Notes
BHT (Butylated hydroxytoluene) Radical Scavenger (H-donor)0.01% – 0.1%High. Terminates ROO• chain reactions. Ideal for neat ketone storage[2].
α-Tocopherol (Vitamin E) Radical Scavenger (H-donor)0.05% – 0.1%High. Excellent alternative to BHT; highly effective in lipid/aqueous interfaces[2].
EDTA Metal Chelator0.01% – 0.05%Moderate. Prevents Fenton-like initiation by sequestering trace Fe³⁺/Cu²⁺ ions[2].
Ascorbic Acid Reducing Agent0.1%Low for neat organic ketones. Better suited for aqueous formulated APIs.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following long-term storage protocol is designed as a self-validating system. By testing the peroxide value before and after the storage preparation, you confirm the efficacy of your environmental controls.

StorageWorkflow S1 Synthesized/Received Ketone S2 Quality Control (Peroxide Value Test) S1->S2 S3 Antioxidant Addition (e.g., 0.01% BHT) S2->S3 If PV < 1 mEq/kg S4 Inert Gas Purging (Argon) S3->S4 S5 Amber Glass Aliquoting & PTFE Sealing S4->S5 S6 Long-Term Storage (-20°C, Dark) S5->S6

Fig 2: Optimized self-validating storage workflow for oxidation-prone ketones.

Step-by-Step Methodology: Inert Atmosphere Aliquoting and Storage

Phase 1: Baseline Validation

  • Extract a 1 mL sample of the bulk 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

  • Perform an iodometric peroxide test (or GC-MS analysis)[6].

  • Causality Check: Proceed only if the Peroxide Value (PV) is < 1 mEq/kg. If higher, the autooxidation chain has already begun, and the ketone must be purified via vacuum distillation before storage[4].

Phase 2: Antioxidant Doping 4. Add 0.01% (w/w) BHT to the bulk ketone[2]. 5. Stir gently under an inert atmosphere (Nitrogen or Argon) until completely dissolved. 6. Causality Check: BHT neutralizes any nascent radicals formed due to shear stress or trace oxygen exposure during the physical handling of the liquid.

Phase 3: Aliquoting & Purging 7. Divide the ketone into single-use amber glass vials[7]. 8. Causality Check: Repeated opening of a bulk container introduces fresh O₂ and atmospheric moisture. Single-use aliquots prevent freeze-thaw oxygen exposure[7]. Amber glass blocks UV/visible light, preventing photochemical homolytic cleavage. 9. Insert an Argon gas line into the vial, hovering approximately 1 cm above the liquid surface. Purge at a low flow rate for 30–60 seconds[7]. 10. Causality Check: Argon is denser than air and Nitrogen, allowing it to effectively blanket the liquid and displace all residual oxygen from the headspace.

Phase 4: Sealing & Validation 11. Seal the vials immediately with PTFE-lined caps to prevent gas exchange and container-leachate interactions. 12. Store the aliquots in a dedicated freezer at -20°C. 13. Self-Validation Step: After 30 days of storage, sacrifice one aliquot to run a secondary GC-MS and Peroxide Value test. The PV and chromatographic profile must remain identical to the baseline established in Phase 1, validating the integrity of your atmospheric seal.

References

  • CHAPTER 3: Oxidative Degradation - Books. Source: rsc.org. URL: 1

  • (PDF) AUTOXIDATION OF DIBENZYL KETONE - ResearchGate. Source: researchgate.net. URL: 3

  • Stabilizers for ketone solvents - US3256338A. Source: google.com/patents. URL: 4

  • API Oxidative Stability Testing: Frequently Asked Questions. Source: testinglab.com. URL: 6

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. Source: nih.gov. URL:2

  • Investigation of Oxidative Degradation in Polymers Using 17O NMR Spectroscopy. Source: acs.org. URL: 5

  • Technical Support Center: Prevention of Compound Degradation During Storage - Benchchem. Source: benchchem.com. URL: 7

Sources

Troubleshooting

Technical Support Center: Derivatization of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. As an asymmetrical aryl alkyl ketone featuring a halogenated aromatic ring and a bulky aliphatic substituent, this molecule presents unique chemoselectivity and regioselectivity challenges during derivatization.

Below, you will find a diagnostic breakdown of common side reactions, causality-driven troubleshooting FAQs, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Diagnostic Overview: Reaction Pathways & Pitfalls

To successfully derivatize this ketone, one must navigate the competing electronic and steric demands of the molecule. The diagram below illustrates the logical divergence between target derivatizations and the most common side reactions encountered in the lab.

G cluster_0 Target Derivatizations cluster_1 Side Reactions Ketone 2-(4-Chlorophenyl)ethyl cyclohexyl ketone RedAm Reductive Amination (Target) Ketone->RedAm Mild Hydride (NaBH(OAc)3) Alk α-Alkylation (Target) Ketone->Alk LDA, -78°C + Alkyl Halide Dehal Dehalogenation (Loss of Cl) Ketone->Dehal Pd/C + H2 (Harsh) Aldol Aldol Condensation (Dimerization) Ketone->Aldol Alkoxide Base (Thermodynamic) OverAlk Over-alkylation (Poly-substituted) Ketone->OverAlk Excess Base/Electrophile

Reaction pathways for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and side reactions.

Quantitative Data: Side Reaction Profiles

Understanding the mechanistic triggers for side reactions is the first step in preventing them. The table below summarizes the quantitative and qualitative parameters that dictate reaction outcomes.

Derivatization TypePrimary Side ReactionMechanistic CausalityMitigation Strategy
Reductive Amination HydrodehalogenationOxidative addition of transition metals (Pd/Ni) to the aryl C–Cl bond, followed by reductive elimination.Substitute H₂/Pd with mild hydride donors like NaBH(OAc)₃ or NaBH₃CN.
α-Alkylation Aldol CondensationReversible enolate formation allows the nucleophilic enolate to attack the electrophilic unreacted ketone.Use LDA at -78 °C for 100% irreversible kinetic enolate formation.
α-Alkylation Over-alkylationRapid proton transfer between the mono-alkylated product and unreacted enolate.Maintain strict 1:1 stoichiometry; quench at cryogenic temperatures.
Grignard Addition Enolization (No addition)The bulky cyclohexyl group causes the Grignard reagent to act as a base rather than a nucleophile.Add CeCl₃ (Luche-type activation) to increase carbonyl electrophilicity.

Troubleshooting Guides & FAQs

Q: Why am I losing the chlorine atom during my reductive amination? A: You are observing a classic hydrodehalogenation side reaction. When using catalytic hydrogenation (e.g., Pd/C with H₂), the transition metal readily inserts into the aryl carbon-chlorine bond via oxidative addition. While aryl chlorides are generally more stable than aryl bromides, they are still highly susceptible to reductive cleavage under standard hydrogenation conditions[1]. Solution: Abandon transition-metal catalyzed hydrogenation for this substrate. Instead, utilize a mild hydride source such as Sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent selectively reduces the transient iminium ion without providing the oxidative addition pathway that destroys the aryl chloride.

Q: My α-alkylation reaction is yielding a complex mixture of dimers. How do I prevent this? A: You are experiencing an aldol condensation. When using weaker, thermodynamic bases (like NaOMe, KOtBu, or NaOH), the deprotonation of the ketone is reversible. This creates an equilibrium where both the nucleophilic enolate and the electrophilic unreacted ketone coexist in the reaction mixture. The enolate attacks the ketone, forming a β-hydroxy ketone that quickly dehydrates into an α,β-unsaturated dimer[2][3]. Solution: You must form the enolate quantitatively and irreversibly. Use Lithium Diisopropylamide (LDA) at -78 °C. The extreme steric bulk of LDA and the cryogenic temperature ensure that the ketone is entirely converted to the kinetic enolate before any electrophile is introduced, completely shutting down the aldol pathway.

Q: How do I control which side of the ketone gets alkylated? A: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is asymmetrical, possessing α-protons on both the sterically hindered cyclohexyl ring and the less hindered linear ethyl chain. Solution:

  • For kinetic control (alkylation on the less hindered linear chain): Use LDA at -78 °C. The bulky base will abstract the most sterically accessible proton.

  • For thermodynamic control (alkylation on the cyclohexyl ring): This is highly challenging due to the bulky nature of the ring. You can utilize alternative methylating agents like quaternary ammonium salts (e.g., PhMe₃NI) under specific basic conditions, which have been shown to selectively methylate the more substituted positions of aryl alkyl ketones[4].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify the suppression of side reactions before you proceed to the workup phase.

Protocol A: Chemoselective Reductive Amination (Dehalogenation-Free)

Objective: Form the secondary/tertiary amine while preserving the aryl chloride.

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to the mixture to catalyze imine/iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • In-Process Control (IPC) & Validation: After 4 hours, sample a 50 µL aliquot for LC-MS analysis. Validation Check: Confirm the presence of the product mass [M+H]+ and verify the strict absence of the [M−34] peak. The absence of [M−34] confirms that no hydrodehalogenation has occurred.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Kinetically Controlled α-Alkylation (Aldol-Free)

Objective: Alkylate the linear ethyl chain without triggering self-condensation.

  • Setup: Flame-dry a Schlenk flask, purge with Argon, and add anhydrous THF (0.5 M relative to the ketone). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.05 equiv, typically a 2.0 M solution in THF/heptane/ethylbenzene).

  • Enolate Formation: Dissolve 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes, letting it run down the side of the flask to pre-cool the drops. Stir for 45 minutes at -78 °C to ensure complete, irreversible deprotonation.

  • Electrophile Addition: Add the alkyl halide (e.g., Methyl iodide, 1.1 equiv) dropwise.

  • In-Process Control (IPC) & Validation: After 1 hour at -78 °C, quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS. Validation Check: Ensure the chromatogram shows <2% of the dialkylated byproduct and no high-molecular-weight aldol dimers.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl while still at -78 °C to prevent equilibrium shifts. Allow the mixture to warm to room temperature, extract with diethyl ether, dry over MgSO₄, and concentrate.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize nucleophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize nucleophilic additions to highly hindered and enolizable substrates.

Here, we will dissect the specific reactivity profile of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone , address common experimental failures through targeted FAQs, and provide self-validating, field-proven protocols to ensure high-yield transformations.

Part 1: Root Cause Analysis & Molecular Profiling

To solve a reaction failure, we must first understand the causality dictated by the molecule's architecture. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone presents a dual-threat to standard synthetic methodologies:

  • Severe Steric Blockade: The bulky, chair-conformation cyclohexyl ring is positioned directly adjacent to the sp2 hybridized carbonyl carbon. This physical bulk severely restricts the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile to successfully attack the π∗ antibonding orbital of the carbonyl) [1].

  • High Enolization Liability: The 2-(4-chlorophenyl)ethyl chain contains unhindered, acidic α -protons. When a highly basic nucleophile (such as a standard Grignard or organolithium reagent) approaches the molecule, the steric repulsion at the carbonyl carbon redirects the reagent to act as a Brønsted base rather than a nucleophile. This results in rapid deprotonation (enolization) rather than the desired C-C bond formation [4].

To achieve successful 1,2-addition, we must decouple nucleophilicity from basicity and lower the activation energy barrier of the carbonyl carbon [1][3].

Pathway A 2-(4-Chlorophenyl)ethyl cyclohexyl ketone B Standard Grignard/RLi (Highly Basic) A->B Direct Addition C Organocerium (RCeCl2) (Highly Oxophilic) A->C Transmetallation Strategy D Enolization / Reduction (Reaction Failure) B->D Steric Blockade & Deprotonation E 1,2-Nucleophilic Addition (Target Tertiary Alcohol) C->E Overcomes Sterics, Suppresses Basicity

Reaction pathway comparison for hindered ketones.

Part 2: Troubleshooting FAQs

Q1: I am trying to synthesize a tertiary alcohol using an alkylmagnesium bromide, but I am recovering 85% unreacted starting material after aqueous workup. What is happening? A1: Your Grignard reagent is acting as a base. Because the cyclohexyl group blocks direct nucleophilic attack, the Grignard reagent deprotonates the α -CH 2​ group on the 2-(4-chlorophenyl)ethyl side, forming a stable magnesium enolate [1][4]. During your aqueous workup, this enolate is simply reprotonated back into your starting ketone. To fix this, you must transmetallate your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium species, which is strictly nucleophilic and non-basic [2].

Q2: I switched to an isopropyl Grignard reagent to force the addition, but LC-MS shows the formation of a secondary alcohol instead of my target tertiary alcohol. Why? A2: You are observing a competing reduction reaction. Grignard reagents with β -hydrogens (like isopropyl or ethyl groups) can undergo a six-membered cyclic transition state with sterically hindered ketones. Instead of attacking the carbonyl carbon with the alkyl chain, the reagent transfers a hydride ( H− ) to the carbonyl, reducing it to a secondary alcohol while releasing an alkene (e.g., propene) [1]. Avoid Grignards with β -hydrogens, or switch to an organocerium protocol.

Q3: Can I use Lewis acids to force a standard nucleophile to react? A3: Yes, but reagent pairing is critical. Strong Lewis acids like TiCl4​ or BF3​⋅OEt2​ coordinate to the carbonyl oxygen, pulling electron density away from the carbon and drastically lowering the activation energy for attack [3]. However, if you use a Lewis acid with a highly basic organolithium, they will simply react with each other. Lewis acid activation is best paired with milder, carbon-centered nucleophiles like allylsilanes (the Hosomi-Sakurai reaction) or polyfluorophenylboronates [3].

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes when applying various reagent systems to 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Reagent SystemNucleophile TypeTemperatureMajor Reaction PathwayTypical Yield
RMgBr (Standard)Alkyl / Aryl0 °C to RTEnolization / Starting Material Recovery< 15%
RLi (Standard)Alkyl / Aryl-78 °CMixed Enolization & Addition20 - 40%
RMgBr + CeCl3​ Alkyl / Aryl-78 °C1,2-Nucleophilic Addition 85 - 95%
NaBH4​ + CeCl3​ Hydride0 °C1,2-Reduction (Luche Reduction)> 95%
Allylsilane + TiCl4​ Allyl-78 °CHosomi-Sakurai Addition75 - 85%

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating visual cue system (color changes) to confirm the successful formation of the active organocerium intermediate before the addition of the hindered ketone [2].

Protocol: Organocerium-Mediated 1,2-Addition

Causality Note: CeCl3​ is highly hygroscopic. If water is present, the organolithium/Grignard will be instantly quenched. Rigorous drying of CeCl3​⋅7H2​O is the single most critical step for success.

Step 1: Activation of Cerium(III) Chloride

  • Weigh 1.5 equivalents of CeCl3​⋅7H2​O into a Schlenk flask.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Self-validation: The crystalline solid will turn into a fine, free-flowing white powder as water is removed.

  • Maintain at 140 °C for an additional 2 hours, then cool to room temperature under an argon atmosphere.

Step 2: Formation of the Organocerium Reagent

  • Add anhydrous THF to the dried CeCl3​ to create a suspension (approx. 0.3 M). Stir vigorously for 2 hours at room temperature.

  • Cool the milky suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.4 equivalents of the desired Grignard ( RMgX ) or organolithium ( RLi ) reagent.

  • Stir at -78 °C for 1 hour. Self-validation: The suspension will undergo a distinct color change (often yellow, orange, or brown depending on the R-group), confirming successful transmetallation to RCeCl2​ [2].

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the -78 °C organocerium mixture over 15 minutes to prevent localized heating.

  • Stir for 2 hours at -78 °C. Monitor consumption of the ketone via TLC.

Step 4: Quench and Workup

  • While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH4​Cl . Causality: Quenching cold prevents late-stage side reactions as the highly reactive intermediates decompose.

  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a white gel.

  • Filter through a Celite pad, extract the aqueous layer with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo to isolate the target tertiary alcohol [1].

Protocol Step1 Dry CeCl3·7H2O (140°C, Vacuum) Step2 Suspend in dry THF (Stir 2h, RT) Step1->Step2 Step3 Cool to -78°C & Add RLi / RMgX Step2->Step3 Step4 Add Ketone Substrate (Dropwise, -78°C) Step3->Step4 Step5 Aqueous Quench (Cold NH4Cl) Step4->Step5

Step-by-step workflow for organocerium-mediated addition.

References

  • Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones Benchchem
  • Cerium(III) Amide Enolate.
  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Royal Society of Chemistry (RSC Books)
  • Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes Journal of the American Chemical Society (ACS Public
Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Welcome to the Technical Support Formulation Guide. This document is designed for researchers and drug development professionals facing challenges with the aqueous solubilization of 2-(4-Chlorophenyl)ethyl cyclohexyl ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Formulation Guide. This document is designed for researchers and drug development professionals facing challenges with the aqueous solubilization of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone .

Because this molecule consists of a chlorophenyl ring and a cyclohexyl ring bridged by an aliphatic ketone, it is highly lipophilic (estimated LogP > 4.0) and completely lacks ionizable functional groups (no acidic or basic centers). Consequently, traditional solubility enhancement techniques like salt formation or pH adjustment are chemically ineffective. This guide provides field-proven, thermodynamically driven strategies to overcome these limitations.

Solubilization Troubleshooting Workflow

Workflow Start 2-(4-Chlorophenyl)ethyl cyclohexyl ketone CheckIon Is the compound ionizable? Start->CheckIon NoIon No (Neutral Ketone) CheckIon->NoIon SkipPH Skip pH Adjustment NoIon->SkipPH Strat1 Co-solvents & Surfactants SkipPH->Strat1 Strat2 Cyclodextrin Complexation SkipPH->Strat2 Success Aqueous Solubilization Strat1->Success Strat2->Success

Caption: Logical workflow for troubleshooting non-ionizable lipophilic compound solubility.

FAQ 1: Why is my compound precipitating in standard assay buffers, and why doesn't adjusting the pH help?

The Causality: Aqueous solubility is governed by the energy required to break water-water hydrogen bonds to create a cavity for the solute. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a bulky, non-polar molecule. Water molecules cannot form hydrogen bonds with its hydrophobic rings, leading to an energetically unfavorable state and rapid precipitation.

Furthermore, adjusting the pH only improves the solubility of molecules that can be ionized (e.g., protonating an amine at low pH). Because ketones are non-ionizable at physiological pH ranges, the molecule remains a neutral organic nonelectrolyte regardless of the buffer used 1[1]. Therefore, you must alter the solvent's dielectric constant or physically encapsulate the molecule 2[2].

FAQ 2: How do I design a co-solvent/surfactant system that prevents precipitation upon dilution?

The Causality: Co-solvents (like DMSO or PEG 400) lower the overall polarity of the aqueous vehicle, making it easier for the lipophilic ketone to dissolve. However, when this formulation is introduced into an in vitro assay or injected in vivo, the rapid dilution of the co-solvent causes the drug to crash out of solution (metastable supersaturation collapse). To prevent this, surfactants (like Tween 80) must be added. Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC), providing a hydrophobic core that shields the drug from water even after the co-solvent is diluted.

Table 1: Excipient Selection Matrix for Preclinical Solubilization
Excipient CategoryExample AgentMechanism of ActionMax Recommended In Vitro Conc.Max Recommended In Vivo Conc. (Rodent IV)
Co-solvent DMSOLowers dielectric constant< 0.5% (v/v)< 10% (v/v)
Co-solvent PEG 400Disrupts water hydrogen bonding< 1.0% (v/v)< 30% (v/v)
Surfactant Tween 80Micellar encapsulation< 0.1% (v/v)< 5% (v/v)
Surfactant Kolliphor ELMicellar encapsulation< 0.1% (v/v)< 10% (v/v)
Protocol 1: The "Solvent-Shift" Titration Method

This self-validating protocol ensures your formulation will survive aqueous dilution without precipitation.

  • Stock Preparation: Dissolve 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). Ensure complete dissolution via sonication.

  • Vehicle Preparation: Prepare an aqueous receiver vehicle containing a surfactant (e.g., 5% Tween 80 in PBS).

  • Titration: Under vigorous vortexing, slowly add the DMSO stock dropwise into the aqueous vehicle until the target concentration is reached (e.g., a final composition of 5% DMSO / 5% Tween 80 / 90% PBS).

  • Self-Validation (Dilution Integrity Test): Dilute the resulting mixture 1:10 and 1:100 in pure PBS (simulating blood or assay media dilution). Incubate at 37°C for 2 hours.

  • Verification: Centrifuge the diluted samples at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the concentration matches the theoretical yield, the micellar system has successfully prevented precipitation. If a pellet forms, increase the surfactant-to-drug ratio.

FAQ 3: Co-solvents are causing toxicity in my cell assays. What is the best alternative for this specific molecule?

The Causality: For in vitro cell assays where DMSO or surfactants cause membrane lysis or cytotoxicity, Cyclodextrin Complexation is the gold standard. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity 3[3].

The cavity diameter of β-cyclodextrin (~6.0–6.5 Å) is perfectly sized to encapsulate either the chlorophenyl ring or the cyclohexyl ring of your molecule. This host-guest inclusion complex masks the lipophilic regions of the drug from the aqueous environment, drastically increasing apparent solubility without the need for harsh organic solvents 4[4].

CD_Mechanism Ketone 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Equilibrium Reversible Equilibrium (K_1:1) Ketone->Equilibrium CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Equilibrium Complex 1:1 Inclusion Complex (Water Soluble) Equilibrium->Complex

Caption: Reversible 1:1 inclusion complex formation between lipophilic guest and cyclodextrin.

Protocol 2: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact amount of cyclodextrin needed to solubilize your target dose.

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, and 50 mM) in pure water or your target assay buffer.

  • Drug Addition: Add an excess amount of solid 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (an amount far beyond its expected intrinsic solubility) to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 48 to 72 hours. Thermodynamic equilibrium is critical; premature sampling will yield falsely low solubility data.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove all uncomplexed, solid drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation (Data Analysis): Plot the dissolved drug concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear relationship (an AL​ -type phase-solubility diagram) confirms the formation of a soluble 1:1 stoichiometric complex 5[5]. The slope of this line allows you to calculate the exact formulation ratio required for future experiments.

References
  • Cyclodextrins used as excipients European Medicines Agency (EMA)[Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects Molecular Pharmaceutics - ACS Publications[Link]

  • Evaluation of cyclodextrin solubilization of drugs International Journal of Pharmaceutics (Elsevier)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone and Cyclopentyl Ketone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the selection of a molecular scaffold is a critical decision that profoundly influences the r...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of a molecular scaffold is a critical decision that profoundly influences the reactivity and, ultimately, the biological activity of a target compound. The choice between a five-membered and a six-membered ring system, while seemingly subtle, introduces significant differences in chemical behavior. This guide provides an in-depth comparison of the reactivity of two such analogs: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and 2-(4-Chlorophenyl)ethyl cyclopentyl ketone. Our analysis is grounded in fundamental principles of physical organic chemistry, supported by established experimental observations for related structures.

At a Glance: Predicted Reactivity Comparison

The reactivity of these two ketones is primarily dictated by the interplay of ring strain and steric hindrance. The presence of the bulky 2-(4-Chlorophenyl)ethyl substituent further modulates these intrinsic properties.

Reaction TypeMore Reactive KetoneKey Rationale
Nucleophilic Addition 2-(4-Chlorophenyl)ethyl cyclohexyl ketoneRelief of torsional strain in the transition state.
Kinetic Enolate Formation 2-(4-Chlorophenyl)ethyl cyclopentyl ketoneHigher acidity of α-protons due to increased s-character.
Thermodynamic Enolate Formation 2-(4-Chlorophenyl)ethyl cyclohexyl ketoneFormation of the more substituted, stable enolate is favored.
Baeyer-Villiger Oxidation 2-(4-Chlorophenyl)ethyl cyclopentyl ketoneRelief of significant ring strain upon ring expansion.

The Decisive Factors: Ring Strain and Steric Effects

The fundamental differences in reactivity between cyclopentyl and cyclohexyl ketones stem from their distinct conformational landscapes.

Cyclohexyl Ketone: The cyclohexane ring exists in a stable, low-energy chair conformation, which minimizes both angle strain (bond angles are close to the ideal 109.5°) and torsional strain (staggered C-H bonds). The 2-(4-Chlorophenyl)ethyl substituent will preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2] This has significant implications for the accessibility of the carbonyl group and the adjacent protons.

Cyclopentyl Ketone: The cyclopentane ring is unable to adopt a completely strain-free conformation. It exists in a dynamic equilibrium between envelope and half-chair forms, retaining considerable torsional strain from eclipsing C-H bonds. This inherent "I-strain" (internal strain) is a major determinant of its reactivity.

The Influence of the 2-(4-Chlorophenyl)ethyl Substituent

This bulky, non-polar substituent, being alpha to the carbonyl group, plays a crucial role in modulating the reactivity of both ring systems. In the cyclohexyl derivative, its equatorial preference will influence the trajectory of incoming nucleophiles and the accessibility of the α-protons for enolization. In the more planar cyclopentyl system, it will contribute to steric congestion around the carbonyl center.

Comparative Reactivity in Key Transformations

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the carbonyl carbon undergoes rehybridization from sp² (trigonal planar) to sp³ (tetrahedral).

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is predicted to be more reactive.

The rationale lies in the relief of torsional strain. The sp² carbon of the ketone in a cyclohexane ring has bond angles closer to 120°, which introduces some strain into the preferred chair conformation. The transition to a tetrahedral intermediate with bond angles closer to 109.5° is energetically favorable as it alleviates this strain.[3] In contrast, the transition from a relatively planar sp² carbon to a more puckered sp³ carbon in the cyclopentyl ring increases torsional strain.[4]

Experimental Protocol: Comparative Reduction of Ketones

A standard method to evaluate the rate of nucleophilic addition is through the reduction of the ketone to the corresponding alcohol using a hydride reducing agent like sodium borohydride (NaBH₄).

Methodology:

  • Prepare equimolar solutions of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and 2-(4-Chlorophenyl)ethyl cyclopentyl ketone in a suitable solvent (e.g., methanol).

  • At a constant temperature (e.g., 25°C), add a standardized solution of NaBH₄ to each ketone solution.

  • Monitor the disappearance of the starting ketone over time using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The relative rates of reaction can be determined by comparing the half-lives of the two ketones under identical conditions.

G cluster_0 Nucleophilic Addition to Cyclohexyl Ketone cluster_1 Nucleophilic Addition to Cyclopentyl Ketone Ketone_C6 Cyclohexyl Ketone (sp²) TS_C6 Tetrahedral Transition State (sp³) Ketone_C6->TS_C6 + Nu⁻ Alcohol_C6 Cyclohexyl Alcohol TS_C6->Alcohol_C6 Workup label_C6 Lower Energy Transition State (Relief of Torsional Strain) Ketone_C5 Cyclopentyl Ketone (sp²) TS_C5 Tetrahedral Transition State (sp³) Ketone_C5->TS_C5 + Nu⁻ Alcohol_C5 Cyclopentyl Alcohol TS_C5->Alcohol_C5 Workup label_C5 Higher Energy Transition State (Increased Torsional Strain)

Caption: Energetic comparison of nucleophilic addition transition states.

Enolate Formation: A Tale of Two Enolates

The presence of the 2-(4-Chlorophenyl)ethyl substituent renders both ketones unsymmetrical, leading to the possibility of forming two distinct enolates: the kinetic and the thermodynamic enolate.

  • Kinetic Enolate: Favored by strong, sterically hindered bases (e.g., LDA) at low temperatures.[5][6] This enolate is formed by the removal of the most accessible (least sterically hindered) α-proton.

  • Thermodynamic Enolate: Favored by weaker bases and higher temperatures, allowing for equilibrium to be established.[7][8] This is the more stable, more substituted enolate.

Kinetic Enolate Formation:

  • 2-(4-Chlorophenyl)ethyl cyclopentyl ketone is predicted to form the kinetic enolate faster.

The α-protons of cyclopentanones are generally more acidic than those of cyclohexanones. This is attributed to the greater s-character of the C-H bonds in the more strained five-membered ring, which stabilizes the resulting carbanion.[9]

Thermodynamic Enolate Formation:

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is predicted to favor the thermodynamic enolate at equilibrium.

The thermodynamic enolate is the more substituted alkene, and its stability is governed by the same principles as alkene stability. The greater flexibility of the six-membered ring can better accommodate the substitution pattern of the thermodynamic enolate.

Experimental Protocol: Regioselective Enolate Formation and Trapping

Methodology:

  • Kinetic Conditions: Dissolve the ketone in anhydrous THF and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) and stir for a short period. Quench the reaction with a suitable electrophile (e.g., trimethylsilyl chloride, TMSCl) to trap the enolate as its silyl enol ether.

  • Thermodynamic Conditions: Dissolve the ketone in a suitable solvent and add a weaker base (e.g., sodium ethoxide in ethanol). Allow the reaction to equilibrate at room temperature or with gentle heating. Trap the enolate with an electrophile.

  • Analyze the product mixture (e.g., by ¹H NMR or GC-MS) to determine the ratio of the two regioisomeric trapped products.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone 2-R-Cycloalkanone Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate LDA, -78°C Thermo_Enolate Thermodynamic Enolate (More Substituted) Ketone->Thermo_Enolate NaOEt, RT Kinetic_Product Kinetic Product Kinetic_Enolate->Kinetic_Product + E⁺ note_k Favored for Cyclopentyl Ketone Thermo_Product Thermodynamic Product Thermo_Enolate->Thermo_Product + E⁺ note_t Favored for Cyclohexyl Ketone

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

Baeyer-Villiger Oxidation

This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). The reaction proceeds via the Criegee intermediate, and the rate-determining step is the migration of one of the α-carbons.

  • 2-(4-Chlorophenyl)ethyl cyclopentyl ketone is predicted to be more reactive.

The Baeyer-Villiger oxidation relieves ring strain by expanding the ring. Since the cyclopentyl system has significantly more inherent ring strain than the relatively strain-free cyclohexyl system, the driving force for this reaction is much greater for the cyclopentyl ketone.[10][11]

Regioselectivity: The migratory aptitude in the Baeyer-Villiger oxidation generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[12][13] In both ketones, the 2-(4-Chlorophenyl)ethyl group is attached to a secondary carbon, while the other α-carbon is also secondary. The regioselectivity will be influenced by the steric and electronic effects of the substituent and the ring itself. For the 2-substituted cyclohexanone, the migration of the more substituted carbon is generally favored.

Experimental Protocol: Comparative Baeyer-Villiger Oxidation

Methodology:

  • Dissolve equimolar amounts of each ketone in a suitable solvent (e.g., dichloromethane).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to each solution at a controlled temperature.

  • Monitor the consumption of the starting material by TLC or GC.

  • The ketone that is consumed more rapidly is the more reactive species. The product distribution will also provide insight into the regioselectivity of the migration.

Conclusion

The choice between a 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and a cyclopentyl ketone scaffold offers a strategic tool for modulating chemical reactivity. The cyclohexyl derivative is anticipated to be more susceptible to nucleophilic attack at the carbonyl carbon. In contrast, the cyclopentyl analog is poised for more rapid kinetic enolate formation and is expected to undergo Baeyer-Villiger oxidation more readily due to the relief of inherent ring strain. The bulky 2-(4-Chlorophenyl)ethyl substituent will further influence the steric accessibility of the reactive centers in both systems. A thorough understanding of these fundamental principles, validated by the experimental approaches outlined herein, is essential for the rational design and synthesis of novel chemical entities in drug discovery and development.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Pentylidenecyclopentan-1-one and 2-Pentylidenecyclohexanone.
  • Quora. (2014, September 28). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone? Retrieved from [Link]

  • House, H. O., & Gall, M. (1972). 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses, 52, 39. doi:10.15227/orgsyn.052.0039
  • d'Angelo, J. (1976). Ketone enolates: regiospecific preparation and synthetic uses. Tetrahedron, 32(24), 2979-2990. doi:10.1016/0040-4020(76)80156-1
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Silveira Jr., A., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Barltrop, J. A., & Coyle, J. D. (1970). The type 2 photoelimination reaction of 2-alkylcycloalkanones. Journal of the Chemical Society D: Chemical Communications, (3), 171. doi:10.1039/C29700000171
  • Vaia. (n.d.). Explain what factors would operate to make the equilibrium constant for cyanohydrin formation 1000 times greater for cyclohexanone than for cyclopentanone. Why? What would you expect for cyclobutanone relative to cyclopentanone? Why? Retrieved from [Link]

  • Liu, X. H., Zhou, L., Ji, J., Zhang, Y. H., Hu, X. L., Lin, L. L., & Feng, X. M. (2012). Enantioselective Baeyer–Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Journal of the American Chemical Society, 134(41), 17023–17026. doi:10.1021/ja307941d
  • Leslie, J. M. (2020, November 2). Kinetic vs. thermodynamic enolate formation [Video]. YouTube. [Link]

  • Massachusetts Institute of Technology. (2007, March 20). Organic Chemistry 5.512 Problem Set 3.
  • Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Scribd. (n.d.). Thermodynamic Enolate of 2-Methylcyclohexanone. Retrieved from [Link]

  • Norris, J. (2018, April 12). Regioselectivity of the Baeyer-Villiger oxidation [Video]. YouTube. [Link]

  • Bocca, C. C., Rittner, R., da Silva, A. P., & Basso, E. A. (2011). Conformational behaviours of 2-substituted cyclohexanones: a complete basis set, hybrid-DFT study and NBO interpretation. Molecular Simulation, 37(14), 1207-1220. doi:10.1080/08927022.2011.590986
  • MCAT Review. (n.d.). Aldehydes and Ketones - Oxygen Containing Compounds. Retrieved from [Link]

  • Basso, E. A., Kaiser, C., Rittner, R., & Lambert, J. B. (1993). Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry, 58(4), 786-790. doi:10.1021/jo00056a004
  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • jOeCHEM. (2019, February 9). Kinetic vs Thermodynamic Enolate Formation [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy.[1][2] For active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a robust and validated analytical method for purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity determination of this compound, alongside a critical evaluation of alternative methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Our discussion is grounded in the principles of scientific integrity, drawing from established regulatory frameworks including the International Council for Harmonisation (ICH) guidelines, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions on analytical strategy.[3][4][5]

The Central Role of HPLC in Purity Profiling

HPLC is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the purity assessment of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.[6] Its high resolution, sensitivity, and quantitative accuracy are cornerstones of its utility in pharmaceutical quality control.

Proposed HPLC Method for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

A reversed-phase HPLC method with UV detection is proposed for the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. The presence of the chlorophenyl chromophore allows for direct UV detection, simplifying the analytical procedure.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in 1 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone by HPLC.

HPLC Method Validation: A Systematic Approach

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] For the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, the following validation parameters, as stipulated by ICH Q2(R1) guidelines, must be thoroughly investigated.[3][8]

Validation_Parameters cluster_parameters Key Validation Parameters Method_Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Interrelationship of HPLC method validation parameters as per ICH Q2(R1).

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[8] For the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, specificity is demonstrated by the resolution of the main peak from any adjacent peaks. This can be assessed by spiking the sample with known impurities and by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

Linearity

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[9]

Concentration (µg/mL)Peak Area (mAU*s)
50251000
75374500
100499800
125625500
150751200
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] This is often determined by spike recovery studies.

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
808079.299.0
10010099.599.5
120120119.499.5
Mean Recovery (%) 99.3
Precision

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8][10]

  • Repeatability (Intra-day precision):

SamplePurity (%)
199.52
299.55
399.50
499.58
599.53
699.56
Mean 99.54
%RSD 0.03
  • Intermediate Precision (Inter-day precision):

DayAnalystMean Purity (%)%RSD
1199.540.03
2299.600.04
Overall Mean 99.57
Overall %RSD 0.05
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

ParameterVariationPurity (%)
Flow Rate0.9 mL/min99.52
1.1 mL/min99.58
Column Temperature28 °C99.55
32 °C99.53
Mobile Phase pH+/- 0.299.50

Comparative Analysis of Alternative Techniques

While HPLC is a robust and reliable technique, other methods offer unique advantages and can be considered for specific applications in the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, which is a semi-volatile compound, GC-MS can be a viable alternative.

Advantages of GC-MS:

  • High Specificity: The mass spectrometer provides structural information, enabling definitive peak identification.[11]

  • Excellent for Volatile Impurities: GC is highly effective for detecting and quantifying residual solvents and other volatile impurities that may not be well-retained by reversed-phase HPLC.[6][12]

Limitations of GC-MS:

  • Thermal Stability: The compound must be thermally stable to be vaporized in the GC inlet without degradation.

  • Derivatization: For compounds with poor volatility or thermal stability, derivatization may be necessary, adding complexity to the sample preparation process.[11]

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 5 min).

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent innovation in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures.[13][14][15][16]

Advantages of UHPLC:

  • Faster Analysis Times: UHPLC can significantly reduce run times compared to conventional HPLC, increasing sample throughput.[14][15][17]

  • Improved Resolution: The smaller particle sizes lead to higher separation efficiency and better resolution of closely eluting peaks.[13][14]

  • Enhanced Sensitivity: Narrower peaks result in a better signal-to-noise ratio, improving detection limits.[13]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[15][17]

Limitations of UHPLC:

  • Higher Cost: UHPLC systems are generally more expensive than conventional HPLC systems.[15]

  • Method Transfer: Transferring an existing HPLC method to a UHPLC system requires careful optimization and re-validation.

Head-to-Head Comparison

FeatureHPLCGC-MSUHPLC
Principle Liquid-solid partitioningGas-solid partitioning & Mass-to-charge ratioLiquid-solid partitioning
Applicability Non-volatile, thermally labile/stable compoundsVolatile, thermally stable compoundsNon-volatile, thermally labile/stable compounds
Resolution Good to ExcellentExcellentExcellent to Superior
Sensitivity GoodExcellentExcellent
Analysis Time ModerateFastVery Fast
Cost ModerateHighHigh
Key Advantage for this Application Robust, well-established, direct analysisDefinitive identification, excellent for volatile impuritiesHigh throughput, superior resolution, reduced solvent use

Conclusion and Recommendations

The choice of analytical method for the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone should be guided by the specific requirements of the analysis.

  • HPLC remains the recommended workhorse method for routine quality control due to its robustness, reliability, and the extensive regulatory acceptance of well-validated HPLC methods. The proposed reversed-phase HPLC method provides a solid foundation for accurate and precise purity determination.

  • GC-MS serves as an excellent orthogonal technique for impurity identification and for the specific analysis of volatile impurities. Its use is highly recommended during method development and for the investigation of out-of-specification results.

  • UHPLC is the method of choice for high-throughput environments where speed and sensitivity are critical. For laboratories equipped with UHPLC systems, developing a UHPLC method for the purity analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone would offer significant advantages in terms of efficiency and performance.

Ultimately, a comprehensive analytical strategy may involve the use of HPLC for routine purity testing, with GC-MS and/or UHPLC employed for method development, validation, and in-depth impurity profiling to ensure the highest quality and safety of the final drug product.

References

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. United States Environmental Protection Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • 4-Chlorophenyl cyclohexyl ketone. PubChem. Available at: [Link]

  • FDA Warning Letter: OOS Handling and HPLC Method Validation. ECA Academy. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC. Available at: [Link]

  • Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. Available at: [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. MDPI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Definitive Validation of NMR Chemical Shifts for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Standards

Introduction: Beyond the Spectrum—Establishing Analytical Certainty In the landscape of pharmaceutical research and drug development, the purity and structural integrity of analytical standards are not merely a matter of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum—Establishing Analytical Certainty

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of analytical standards are not merely a matter of quality control; they are the bedrock of reliable, reproducible science. The compound 2-(4-Chlorophenyl)ethyl cyclohexyl ketone serves as a relevant scaffold in medicinal chemistry, and establishing a definitive analytical profile for its reference standards is paramount. This guide provides an in-depth, experience-driven framework for the validation of its Nuclear Magnetic Resonance (NMR) chemical shifts.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2][3] Unlike techniques that identify fragments or functional groups in isolation, NMR provides a holistic map of the atomic framework, revealing the precise electronic environment of each nucleus. This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and establishing a self-validating workflow to ensure the highest degree of scientific integrity. Our objective is to create an authoritative "fingerprint" for this standard, enabling researchers to proceed with confidence.

Pillar 1: The Theoretical Foundation of Chemical Shifts in 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

A robust validation begins with a firm grasp of the quantum mechanical principles governing NMR. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. It quantifies the difference in resonance frequency of a nucleus relative to a standard (typically Tetramethylsilane, TMS), arising from the shielding or deshielding effects of its local electronic environment.[2][4] For our target molecule, several key factors dictate the expected chemical shifts.

Molecule 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Factors Key Factors Influencing Chemical Shifts Molecule->Factors Inductive Inductive Effects (Deshielding) Factors->Inductive Anisotropy Magnetic Anisotropy (Shielding/Deshielding) Factors->Anisotropy Hybridization Hybridization State (sp², sp³) Factors->Hybridization Environment Experimental Parameters (Solvent, Temp.) Factors->Environment

Caption: Core factors determining the NMR chemical shifts.

  • Inductive Effects : The electronegativity of atoms is a primary driver of chemical shifts. In our molecule, the chlorine atom on the phenyl ring and the oxygen atom of the carbonyl group strongly withdraw electron density from adjacent carbons and protons. This "deshielding" effect reduces the local magnetic field generated by circulating electrons, causing the nuclei to experience a stronger external magnetic field and resonate at a higher frequency (further downfield).[5][6][7]

  • Magnetic Anisotropy : This phenomenon is particularly influential in molecules containing π-electron systems, such as aromatic rings and carbonyl groups. The circulation of these π-electrons in the applied magnetic field generates a secondary magnetic field that is non-uniform (anisotropic). Protons located in the plane of the aromatic ring (the aromatic protons) and near the carbonyl group fall into a "deshielding cone," which shifts their resonance significantly downfield.[6][8][9] Conversely, nuclei positioned above or below the plane would be shielded.

  • Hybridization : The hybridization state of the carbon atoms (sp² vs. sp³) also plays a role. The greater s-character of sp² hybridized carbons (in the aromatic ring and carbonyl group) means the electrons are held closer to the nucleus, leading to greater deshielding compared to the sp³ hybridized carbons of the ethyl chain and cyclohexyl ring.[5][7][10]

Predicted Chemical Shift Analysis

Based on these principles, we can construct a predictive map of the ¹H and ¹³C NMR spectra. This a priori analysis is a critical first step in validation, as it establishes expected outcomes against which experimental data can be judged.

¹H NMR: Predicted Shifts ¹³C NMR: Predicted Shifts
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Aromatic Protons (H-Ar)7.10 - 7.40 (Two Doublets)Carbonyl (C=O)208 - 215
Ethyl Protons (-CH₂-Ar)2.90 - 3.10 (Triplet)Aromatic Carbons (C-Ar)128 - 145 (Four Signals)
Ethyl Protons (-CH₂-CO)2.70 - 2.90 (Triplet)Ethyl Carbons (-CH₂-)30 - 45 (Two Signals)
Cyclohexyl Proton (α to C=O)2.30 - 2.60 (Multiplet)Cyclohexyl Carbons25 - 45 (Multiple Signals)
Cyclohexyl Protons (other)1.10 - 1.90 (Complex Multiplets)

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in analytical data is achieved through meticulous and transparent methodology. The following protocol is designed to be a self-validating system, incorporating steps for unambiguous assignment and ensuring data reproducibility.

Caption: Workflow for NMR data acquisition and validation.

Step-by-Step Methodology
  • Standard and Sample Preparation :

    • Rationale : The quality of the final data is dictated by the quality of the initial sample. A high-purity (>99.5%) standard is essential.

    • Protocol :

      • Accurately weigh approximately 5-10 mg of the 2-(4-Chlorophenyl)ethyl cyclohexyl ketone standard.

      • Dissolve the standard in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. CDCl₃ is a versatile solvent for non-polar to moderately polar compounds. TMS provides the universal 0.00 ppm reference point for both ¹H and ¹³C spectra.[1]

      • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition :

    • Rationale : A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl group. The acquisition of 2D spectra is non-negotiable for definitive assignment.

    • Protocol :

      • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

      • Acquire a 1D proton-decoupled ¹³C NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the quaternary carbons to allow for accurate integration if needed, although ¹³C spectra are typically used qualitatively for chemical shifts.[4]

      • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled, revealing H-C-C-H connectivities and is invaluable for tracing the ethyl and cyclohexyl spin systems.[3][4]

      • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments.[3][11]

      • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This powerful experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting the molecular fragments (e.g., linking the ethyl chain to both the phenyl ring and the carbonyl carbon).[3][11]

  • Data Processing and Structural Assignment :

    • Rationale : Systematic analysis of the 2D spectra transforms the dataset from a list of peaks into a validated molecular structure.

    • Protocol :

      • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

      • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

      • Assign Protons : Use the COSY spectrum to walk through the cyclohexyl and ethyl proton spin systems. The distinct aromatic splitting pattern (two doublets for a para-substituted ring) serves as a key starting point.

      • Assign Carbons : Use the HSQC spectrum to assign the protonated carbons based on the now-known proton assignments.

      • Confirm Structure : Use the HMBC spectrum to verify the connectivity between structural fragments. For example, look for a correlation from the ethyl protons (-CH₂-CO) to the carbonyl carbon, and from the other ethyl protons (-CH₂-Ar) to the aromatic carbons. This confirms the overall structure and validates the assignments.

Pillar 3: Comparative Analysis and Alternative Techniques

While NMR is the cornerstone of structural validation, a comprehensive approach involves orthogonal techniques that provide complementary information. This cross-verification strengthens the overall validation package.

Standard Analytical Standard NMR NMR Spectroscopy (¹H, ¹³C, 2D) Standard->NMR MS Mass Spectrometry (MS) Standard->MS IR Infrared (IR) Spectroscopy Standard->IR HPLC Chromatography (HPLC) Standard->HPLC NMR->Standard Atomic Connectivity (Definitive Structure) MS->Standard Molecular Weight & Formula IR->Standard Functional Groups (e.g., C=O) HPLC->Standard Purity & Quantification

Caption: Complementary analytical techniques for standard validation.

Performance Comparison

The table below objectively compares the information provided by each technique for the validation of the 2-(4-Chlorophenyl)ethyl cyclohexyl ketone standard.

Technique Primary Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Complete atomic connectivity, stereochemistry, and electronic environment.[2][12]Unambiguously determines the entire C-H framework and confirms isomer identity. The "gold standard" for structure.Lower sensitivity compared to MS; requires higher sample amount.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[3][13]Confirms the molecular formula (via HRMS) and the presence of the chlorophenyl and cyclohexyl ketone moieties through fragmentation.Cannot distinguish between isomers; provides no information on atomic connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.[14][15]Provides clear and rapid confirmation of the ketone functional group via a strong C=O stretching band (~1700-1720 cm⁻¹).Provides very limited information about the overall carbon skeleton.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.[3][14]The primary method for assessing the purity of the standard against potential impurities.Provides no structural information on its own (unless coupled with a detector like MS).

Conclusion: Establishing the Definitive NMR Signature

The validation of NMR chemical shifts for an analytical standard like 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a systematic process grounded in theoretical understanding and confirmed through rigorous, multi-faceted experimentation. By integrating 1D and 2D NMR techniques, we move beyond simple peak-picking to a definitive assignment of every proton and carbon in the molecule. This process, supported by orthogonal data from MS and IR, establishes a validated and trustworthy NMR "fingerprint." This signature serves as an enduring reference for all future quality control assessments, stability studies, and research applications, ensuring data integrity from the bench to final product.

References

  • Interpreting C-13 NMR Spectra . (2023). Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table . (2024). Chemistry Steps. [Link]

  • 4-Chlorophenyl cyclohexyl ketone . PubChem. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . (2020). Organic Chemistry Data. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy . ACS Publications. [Link]

  • 2-(4-CHLOROPHENYL)ETHYL CYCLOHEXYL KETONE — Chemical Substance Information . NextSDS. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry . (2024). The Center for Professional Innovation & Education (CfPIE). [Link]

  • NMR Spectroscopy . Michigan State University Department of Chemistry. [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones . Modgraph. [Link]

  • Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
  • 3-chlorophenyl cyclohexyl ketone (C13H15ClO) . PubChemLite. [Link]

  • Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules . Oxford Instruments. [Link]

  • Factors That Influence NMR Chemical Shift . (2022). Chemistry LibreTexts. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing . Emery Pharma. [Link]

  • What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? . (2023). Reddit. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Leicester. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification . (2023). ResearchGate. [Link]

  • Techniques and Methods of Identification . ResearchGate. [Link]

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures . National Center for Biotechnology Information (NCBI). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . J. Org. Chem. [Link]

  • NMR Protocols and Methods . Springer Nature Experiments. [Link]

  • Analytical NMR . Magritek. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . ResearchGate. [Link]

  • Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone . Chemistry Stack Exchange. [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate . (2022). MDPI. [Link]

  • Factors Influencing Chemical Shifts . St. Paul's Cathedral Mission College. [Link]

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones . ResearchGate. [Link]

  • Small molecule-NMR . (2023). University of Gothenburg. [Link]

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Comparative

Benchmarking 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in Suzuki-Miyaura Cross-Coupling: A Catalyst Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) Executive Summary & Mechanistic Rationale In modern pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9)

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, aryl chlorides are highly desirable electrophiles due to their low cost, commercial availability, and atom economy compared to their bromide or iodide counterparts. However, activating the C(sp²)–Cl bond remains a formidable challenge.

2-(4-Chlorophenyl)ethyl cyclohexyl ketone serves as an excellent benchmark substrate for stress-testing cross-coupling methodologies. It presents two distinct chemical challenges:

  • High Bond Dissociation Energy: The unactivated aryl chloride moiety possesses a strong C–Cl bond (~96 kcal/mol), making the initial oxidative addition to the Palladium(0) center kinetically sluggish [1].

  • Chemoselectivity Risks: The molecule features an aliphatic tail with a ketone group. The presence of enolizable α-protons introduces the risk of competitive α-arylation or aldol-type side reactions if the base and ligand environment are not rigorously optimized.

To overcome these barriers, the catalytic system must employ electron-rich, sterically demanding ligands. These ligands increase the electron density at the metal center—accelerating the rate-limiting oxidative addition—while their steric bulk forces the spatial proximity of the coupling partners to facilitate rapid reductive elimination[2].

G Pd0 Pd(0)Lₙ Active Catalyst OA Pd(II)(Ar)(Cl)Lₙ Oxidative Addition Complex Pd0->OA + Aryl Chloride (Rate Limiting) TM Pd(II)(Ar)(Ar')Lₙ Transmetalation Complex OA->TM + Ar'-B(OH)₂ + Base RE Ar-Ar' Coupled Product TM->RE Reductive Elimination RE->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting oxidative addition.

Comparative Benchmarking Data

To objectively evaluate the reactivity of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, we benchmarked its performance in a standard Suzuki-Miyaura coupling with phenylboronic acid across three distinct generations of Palladium catalyst systems:

  • System A (Baseline): Pd(PPh₃)₄. A traditional, first-generation unhindered phosphine system.

  • System B (Buchwald Dialkylbiaryl Phosphine): Pd₂(dba)₃ / XPhos. A third-generation system designed specifically to handle unactivated aryl chlorides by stabilizing the monoligated Pd(0) active species.

  • System C (NHC-Palladate): Pd-PEPPSI-IPr. A highly robust N-Heterocyclic Carbene (NHC) precatalyst known for facilitating room-temperature couplings of challenging substrates [3].

Table 1: Catalyst Performance Comparison

Reaction Conditions: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), Solvent (0.2 M), 12 hours.

Catalyst SystemLigand ClassLoading (mol%)Base / SolventTemp (°C)GC Yield (%)TOF (h⁻¹)
System A: Pd(PPh₃)₄Triphenylphosphine5.0K₂CO₃ / Toluene10012%0.2
System B: Pd₂(dba)₃ / XPhosDialkylbiaryl Phosphine1.0K₃PO₄ / THF:H₂O8094% 7.8
System C: Pd-PEPPSI-IPrN-Heterocyclic Carbene1.0KOtBu / THF6591% 7.5

Data Analysis: As expected, the traditional Pd(PPh₃)₄ system (System A) fails to efficiently activate the C–Cl bond, resulting in poor yields and catalyst decomposition. Conversely, both the XPhos (System B) and NHC-based (System C) systems achieve >90% yields. System B is highly recommended for scale-up due to its tolerance of aqueous biphasic conditions, which helps dissolve the inorganic base and prevents the stalling of the transmetalation step.

Standardized Experimental Protocol

The following methodology details the optimized workflow for System B .

Self-Validating Design: This protocol incorporates n-dodecane as an internal standard from step one. By quantifying the mass balance of n-dodecane post-reaction, researchers can confirm that no evaporative solvent loss occurred, ensuring the calculated GC yield is an absolute reflection of catalyst performance rather than a concentration artifact.

Workflow Step1 Anaerobic Setup Weigh Reagents Step2 Solvent Addition Degassed THF/H₂O Step1->Step2 Step3 Thermal Reaction 80°C, 12h Step2->Step3 Step4 Workup & GC/MS Yield Quantification Step3->Step4

Figure 2: Standardized anaerobic workflow for benchmarking Pd-catalyzed cross-couplings.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox or utilize standard Schlenk line techniques (evacuate/backfill with Argon 3x).

  • Reagent Loading: To the vessel, add 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (0.5 mmol, 125.4 mg), phenylboronic acid (0.75 mmol, 91.4 mg), K₃PO₄ (1.0 mmol, 212.3 mg), Pd₂(dba)₃ (0.005 mmol, 4.6 mg, 1 mol% Pd), and XPhos (0.012 mmol, 5.7 mg, 2.4 mol%).

  • Internal Standard Addition: Add exactly 50.0 µL of n-dodecane via a calibrated micropipette.

  • Solvent Introduction: Add 2.5 mL of a degassed THF/H₂O mixture (10:1 v/v). Note: The water must be sparged with Argon for 30 minutes prior to use to prevent oxidation of the electron-rich XPhos ligand.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup and Analysis: Cool the reaction to room temperature. Dilute with 3 mL of ethyl acetate and wash with 2 mL of brine. Extract the organic layer, dry over anhydrous MgSO₄, filter, and inject directly into the GC/MS. Calculate the yield based on the response factor of the product relative to the n-dodecane internal standard.

References

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Validation

Comparative Efficacy of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone as a Privileged Scaffold in Drug Discovery

As a Senior Application Scientist evaluating chemical building blocks for targeted therapeutics, I approach scaffold selection not merely as an exercise in structural novelty, but as a rigid optimization of physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating chemical building blocks for targeted therapeutics, I approach scaffold selection not merely as an exercise in structural novelty, but as a rigid optimization of physicochemical properties. In modern drug discovery, designing inhibitors for lipid metabolism enzymes—specifically soluble epoxide hydrolase (sEH)—requires navigating a narrow therapeutic window between target affinity and metabolic liability[1].

This guide provides an objective, data-driven comparison of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) against traditional precursor scaffolds. By examining its translation into active urea-based pharmacophores, we will deconstruct the causality behind its superior efficacy, metabolic stability, and overall pharmacokinetic profile.

Mechanistic Rationale: The sEH Pharmacophore Model

The soluble epoxide hydrolase (sEH) enzyme is a critical therapeutic target for neuropathic pain, cardiovascular inflammation, and metabolic disorders[1]. The established pharmacophore model for sEH inhibitors necessitates a central hydrogen-bonding moiety (typically a urea or amide) flanked by bulky hydrophobic groups. These groups must precisely occupy the enzyme's primary and secondary lipophilic pockets to competitively block the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs)[2].

Historically, the adamantyl group (derived from adamantyl ketone precursors, as seen in the first-generation inhibitor AUDA) was the gold standard for filling the primary pocket. However, its extreme lipophilicity and rigidity often result in poor oral bioavailability and rapid phase I metabolism[3].

By utilizing 2-(4-Chlorophenyl)ethyl cyclohexyl ketone as the foundational scaffold, we engineer a superior spatial arrangement:

  • Primary Pocket Anchoring: The cyclohexyl ring provides optimal steric bulk to anchor the primary hydrophobic pocket (interacting with Tyr383 and Tyr466) without the excessive lipophilicity of an adamantyl group[1].

  • Secondary Pocket Engagement: The flexible ethyl linker allows the molecule to traverse the catalytic tunnel, positioning the terminal phenyl ring deep within the secondary pocket.

  • Metabolic Shielding: The para-chloro substitution is highly strategic. It participates in favorable halogen bonding with the target protein while simultaneously blocking the para-position from rapid cytochrome P450-mediated hydroxylation, significantly extending the compound's metabolic half-life.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory / Vasodilatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) [Target Enzyme] EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory / Inactive] sEH->DHET Inhibitor Ketone-Derived Urea Inhibitor Inhibitor->sEH Blocks Catalytic Pocket

Figure 1. Arachidonic acid cascade illustrating the therapeutic intervention point of sEH inhibitors.

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate the efficacy of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, we must compare the derived active inhibitors (synthesized via reductive amination and subsequent urea coupling) against inhibitors derived from industry-standard ketone precursors: 1-Adamantyl methyl ketone (AUDA analog precursor) and Dicyclohexyl ketone (DCU analog precursor).

Table 1: Comparative in vitro and pharmacokinetic data of derived sEH inhibitors
Scaffold PrecursorDerived Inhibitor IC50 (nM)Human Microsomal t1/2 (min)ClogPAqueous Sol. (µg/mL)
2-(4-Chlorophenyl)ethyl cyclohexyl ketone 1.2 ± 0.3 45 4.8 12.5
1-Adamantyl methyl ketone (AUDA analog)2.5 ± 0.4155.6< 1.0
Dicyclohexyl ketone (DCU analog)18.4 ± 1.2284.225.0

Data Synthesis & Causality: While the adamantyl-derived compound exhibits strong target affinity (2.5 nM), its high ClogP (5.6) drives the aqueous solubility below 1.0 µg/mL, rendering it a poor candidate for oral formulation[3]. Furthermore, its exposed aliphatic framework is rapidly oxidized by hepatic microsomes (t1/2 = 15 min). Conversely, the dicyclohexyl-derived compound possesses excellent solubility but lacks the extended spatial reach to engage the secondary binding pocket, resulting in a nearly 15-fold drop in potency (18.4 nM).

The 2-(4-Chlorophenyl)ethyl cyclohexyl ketone derivative strikes the optimal balance. It achieves sub-nanomolar affinity (1.2 nM) through dual-pocket engagement, while the para-chloro substitution provides a metabolic shield that triples the microsomal half-life (45 min) compared to the adamantyl analog[2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the transformation of the ketone scaffold into an active therapeutic agent, followed by its in vitro validation. Every step is designed as a self-validating system to prevent false positives.

Workflow A 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (Target Scaffold) B Reductive Amination (Intermediate Amine) A->B NH4OAc, NaBH3CN C Urea Formation (Active sEH Inhibitor) B->C Isocyanate Coupling D In Vitro sEH Fluorescence Assay C->D IC50 & Kinetic Evaluation

Figure 2. Synthetic workflow converting the ketone scaffold into an active sEH inhibitor.

Protocol A: Scaffold Functionalization (Reductive Amination & Urea Coupling)

Objective: Convert the ketone into a primary amine, followed by coupling to form the active urea pharmacophore.

  • Imine Formation: Dissolve 10 mmol of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone in 50 mL of anhydrous methanol. Add 100 mmol (10 eq) of ammonium acetate. Stir at room temperature for 2 hours under an inert argon atmosphere.

    • Causality: The massive stoichiometric excess of ammonium acetate is critical to drive the equilibrium toward the imine intermediate and prevent the formation of secondary amine byproducts.

  • Selective Reduction: Cool the reaction to 0°C and slowly add 15 mmol (1.5 eq) of sodium cyanoborohydride (NaBH3CN). Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Causality: NaBH3CN is explicitly chosen over standard sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the protonated imine at pH 6-7 without prematurely reducing the unreacted starting ketone.

  • Urea Coupling: Isolate the resulting amine via standard acid-base extraction. Dissolve 5 mmol of the purified amine in 20 mL of anhydrous dichloromethane (DCM). Add 5 mmol of the desired isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) dropwise at room temperature. Stir for 4 hours. The resulting urea precipitates out of the solution and is collected via vacuum filtration.

Protocol B: In Vitro sEH Fluorescence-Based Inhibition Assay

Objective: Quantify the IC50 of the derived inhibitor using a continuous kinetic readout.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: The inclusion of BSA is a mandatory self-validating step. Highly lipophilic sEH inhibitors tend to non-specifically adsorb to the polystyrene walls of microtiter plates. BSA acts as a carrier protein, preventing this adsorption and ensuring that the calculated IC50 reflects true target engagement rather than artifactual compound depletion.

  • Inhibitor Incubation: Dispense 100 µL of the enzyme solution into a black 96-well plate. Add 1 µL of the synthesized inhibitor in DMSO at varying serial dilutions (10 pM to 10 µM). Incubate for 10 minutes at 30°C to allow steady-state binding.

  • Kinetic Readout: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

    • Causality: PHOME undergoes selective hydrolysis by sEH to release a highly fluorescent cyanohydrin. By measuring fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously over 15 minutes, we obtain the initial velocity ( V0​ ) of the enzyme, allowing for highly accurate, real-time kinetic modeling of the inhibitor's potency.

References

  • Computational design of two new soluble epoxide hydrolase (sEH) inhibitors.bioRxiv.
  • Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model.PMC.
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and validation of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Chloropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and validation of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone. By combining fundamental principles of mass spectrometry with comparative data from structurally analogous compounds, this document serves as a practical reference for the identification and characterization of this and related molecules.

Introduction: The Significance of Fragmentation Pattern Validation

In the fields of pharmaceutical development, metabolite identification, and forensic analysis, the unambiguous structural elucidation of organic molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for this purpose. The fragmentation pattern generated upon electron ionization is a molecular fingerprint, providing crucial information about the compound's structure. However, for novel or uncharacterized compounds like 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a reference spectrum may not be readily available.

This guide, therefore, takes a first-principles approach to predict the fragmentation of this target molecule. We will then validate these predictions by comparing them with the known fragmentation patterns of structurally related compounds. This comparative methodology not only builds confidence in the predicted fragmentation but also provides a robust framework for the analysis of other novel keto-alkane structures.

Theoretical Fragmentation Pathways of 2-(4-Chlorophenyl)ethyl Cyclohexyl Ketone

The structure of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone suggests several predictable fragmentation pathways under electron ionization, primarily driven by the stability of the resulting carbocations and neutral losses. The two most prominent mechanisms for ketones are α-cleavage and McLafferty rearrangement.[1][2][3][4]

α-Cleavage: The Primary Fragmentation Route

Alpha-cleavage is the characteristic fragmentation of ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] For 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, there are two potential sites for α-cleavage, leading to four key fragment ions.

Diagram of Alpha-Cleavage Pathways

alpha_cleavage cluster_molecule Molecular Ion (M+•) cluster_pathA Cleavage A cluster_pathB Cleavage B mol [C₁₅H₁₉ClO]+• A1 [C₆H₁₁CO]+ m/z = 111 mol->A1 Loss of 2-(4-chlorophenyl)ethyl radical B1 [C₈H₈ClCO]+ m/z = 167/169 mol->B1 Loss of cyclohexyl radical A2 [C₈H₈Cl]• B2 [C₆H₁₁]•

Caption: Predicted α-cleavage pathways for the molecular ion of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

  • Cleavage A: Breakage of the bond between the carbonyl carbon and the cyclohexyl ring. This is expected to be a major fragmentation pathway, leading to the formation of a stable acylium ion.

    • Fragment A1: The cyclohexylcarbonyl cation, [C₆H₁₁CO]⁺, with a predicted m/z of 111.

    • Neutral Loss: The 2-(4-chlorophenyl)ethyl radical.

  • Cleavage B: Breakage of the bond between the carbonyl carbon and the ethyl chain.

    • Fragment B1: The 2-(4-chlorophenyl)ethylcarbonyl cation, [C₈H₈ClCO]⁺, with a predicted m/z of 167 for the ³⁵Cl isotope and 169 for the ³⁷Cl isotope, showing a characteristic 3:1 isotopic pattern.

    • Neutral Loss: The cyclohexyl radical.

McLafferty Rearrangement

The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds containing a γ-hydrogen.[4][5][6] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon bond.

In 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, a McLafferty rearrangement can occur on the 2-(4-chlorophenyl)ethyl side chain.

mclafferty_rearrangement cluster_molecule Molecular Ion (M+•) cluster_products McLafferty Products mol [C₁₅H₁₉ClO]+• P1 [C₈H₁₄O]+• m/z = 126 mol->P1 Loss of 4-chlorostyrene P2 C₇H₅Cl (4-chlorostyrene)

Caption: A typical experimental workflow for the GC-MS analysis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone.

Conclusion

The fragmentation pattern of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone under electron ionization is predicted to be dominated by α-cleavage, leading to characteristic ions at m/z 111 and m/z 167/169. A significant peak from a McLafferty rearrangement is also anticipated at m/z 126. Further fragmentation of the aromatic and cyclohexyl moieties is expected to produce ions at m/z 125/127 and m/z 55, respectively.

This predicted fragmentation is strongly supported by comparative analysis with the known mass spectra of cyclohexyl phenyl ketone and various chlorophenyl-containing compounds. The experimental protocol provided herein offers a robust method for obtaining an experimental mass spectrum, which can then be confidently interpreted using the theoretical framework and comparative data presented in this guide. This comprehensive approach ensures a high degree of confidence in the structural elucidation of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and serves as a valuable template for the analysis of other novel molecules.

References

  • Fiveable. α-cleavage: Organic Chemistry Study Guide.
  • Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.2 Fragmentation of Cyclic Ketones. Whitman College.
  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (2016, March 26).
  • JoVE. (2024, December 5).
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
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  • PubChem. Cyclohexyl phenyl ketone. National Center for Biotechnology Information. [Link]

  • eGyanKosh.
  • mzCloud. Cyclohexyl phenyl ketone. [Link]

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  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook.
  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook.
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Validation

A Comparative Guide for Researchers: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone vs. 4-chlorophenyl cyclohexyl ketone

In the landscape of drug discovery and materials science, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This guide provides an in-depth structural and pred...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This guide provides an in-depth structural and predictive comparison between two closely related ketones: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone. While direct comparative experimental data for these specific compounds is not extensively available in published literature, this document leverages fundamental principles of organic chemistry and spectroscopy to offer a robust predictive analysis. It serves as a framework for researchers on how to approach the characterization and differentiation of such analogues.

Part 1: Molecular Structure and Conformational Analysis

The primary distinction between these two molecules lies in the linkage between the chlorophenyl and cyclohexyl ketone moieties. In 4-chlorophenyl cyclohexyl ketone , the cyclohexyl carbonyl is directly attached to the aromatic ring. This creates a rigid, conjugated system. In contrast, 2-(4-Chlorophenyl)ethyl cyclohexyl ketone incorporates a flexible two-carbon (ethyl) linker, decoupling the two ring systems.

Feature2-(4-Chlorophenyl)ethyl cyclohexyl ketone4-chlorophenyl cyclohexyl ketone
Linker -CH₂-CH₂- (Ethyl)Direct Bond
Conjugation Non-conjugated ketoneConjugated (Aromatic) ketone
Flexibility High rotational freedom around C-C bondsRestricted rotation around aryl-carbonyl bond
Predicted Geometry The ethyl chain can adopt numerous conformations (e.g., anti, gauche), allowing the two ring systems to orient themselves independently in space.The carbonyl group and the chlorophenyl ring are largely coplanar to maximize π-orbital overlap.

This fundamental difference in flexibility versus rigidity is a critical determinant of their physicochemical properties and potential interactions with biological targets. A flexible molecule may adapt to various binding pocket conformations, whereas a rigid molecule is more pre-organized, which can be entropically favorable for binding if the conformation is correct.

Caption: Molecular structures illustrating the key difference: an ethyl linker versus a direct bond.

Part 2: Predicted Physicochemical Properties

The structural differences logically extend to their physicochemical profiles. The addition of an ethyl group increases the molecular weight and is predicted to increase lipophilicity (XLogP3).

Property2-(4-Chlorophenyl)ethyl cyclohexyl ketone4-chlorophenyl cyclohexyl ketoneJustification for Difference
Molecular Formula C₁₅H₁₉ClOC₁₃H₁₅ClOPresence of an additional -C₂H₄- group.
Molecular Weight 250.76 g/mol 222.71 g/mol [1]Addition of 28.05 g/mol from the ethyl group.
XLogP3-AA > 4.3 (Predicted)4.3[1]The two extra methylene groups increase the nonpolar surface area, enhancing lipophilicity.
H-Bond Acceptors 11Both possess one carbonyl oxygen.
Rotatable Bonds 42[1]The ethyl linker introduces two additional rotatable single bonds.

Part 3: A Guide to Comparative Spectroscopic Analysis

Should a researcher synthesize these compounds, a standard suite of spectroscopic techniques would unequivocally differentiate them. Below are the predicted outcomes and standard protocols for analysis.

Infrared (IR) Spectroscopy

The most telling difference in their IR spectra would be the position of the carbonyl (C=O) stretching frequency.

  • Prediction for 4-chlorophenyl cyclohexyl ketone: The carbonyl group is in conjugation with the aromatic ring. This delocalization of π-electrons weakens the C=O double bond, lowering its stretching frequency.[2][3] The peak is expected around 1685-1690 cm⁻¹ .[4][5]

  • Prediction for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone: The ethyl linker insulates the carbonyl from the aromatic ring, making it a non-conjugated, saturated aliphatic ketone. The peak is expected at a higher wavenumber, around 1715 cm⁻¹ .[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small, solvent-free amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and ATR correction using the instrument's software.

  • Analysis: Identify the C=O stretching frequency and compare it to the expected values for conjugated and non-conjugated ketones.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would provide definitive structural confirmation.

Predicted ¹H NMR Differences:

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone: Will exhibit two characteristic triplet signals for the ethyl linker protons (-CH₂-CH₂-), likely in the 2.5-3.0 ppm region. The protons on the carbon alpha to the carbonyl will be deshielded and appear around 2.2-2.5 ppm.[9] The aromatic protons will show a typical AA'BB' pattern for a 1,4-disubstituted ring around 7.1-7.3 ppm.[10]

  • 4-chlorophenyl cyclohexyl ketone: Lacks the ethyl signals. The proton on the cyclohexyl ring alpha to the carbonyl will be a multiplet further downfield (approx. 3.0-3.5 ppm) due to the direct attachment to the deshielding aromatic system. The aromatic protons ortho to the carbonyl group will be significantly deshielded (downfield) compared to the meta protons.

Predicted ¹³C NMR Differences:

  • Carbonyl Carbon (C=O): The carbonyl carbon signal for the conjugated ketone (4-chlorophenyl cyclohexyl ketone) is expected to be slightly upfield (190-200 ppm) compared to the non-conjugated ketone (200-215 ppm).[4][5]

  • Ethyl Carbons: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone will show two additional aliphatic carbon signals corresponding to the linker.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal distinct fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peaks will differ by 28 m/z units, reflecting the mass of the ethyl group. Both will exhibit a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the single chlorine atom.

  • Key Fragmentations:

    • 4-chlorophenyl cyclohexyl ketone: The primary fragmentation would be alpha-cleavage, breaking the bond between the carbonyl carbon and the cyclohexyl ring or the carbonyl and the aryl ring. This would lead to a prominent acylium ion at m/z 139/141 ([Cl-C₆H₄-CO]⁺).[11][12]

    • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone: This molecule is susceptible to McLafferty rearrangement if a gamma-hydrogen is available on the cyclohexyl ring.[11][12][13] A more dominant fragmentation pathway would be benzylic cleavage of the ethyl linker, generating a stable tropylium-type cation at m/z 125/127 ([Cl-C₆H₄-CH₂]⁺) and another fragment.

G cluster_exp Experimental Workflow cluster_results Predicted Differentiating Results Sample Synthesized Ketone (Unknown Isomer) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Result C=O Stretch: ~1715 cm⁻¹ (Non-conjugated) vs. ~1690 cm⁻¹ (Conjugated) IR->IR_Result Analysis NMR_Result ¹H NMR: Presence/Absence of -CH₂-CH₂- Signals (2.5-3.0 ppm) NMR->NMR_Result Analysis MS_Result MS Fragmentation: m/z 125 (Benzylic) vs. m/z 139 (Acylium) MS->MS_Result Analysis

Caption: Workflow for spectroscopic differentiation of the two ketone isomers.

Part 4: Synthetic Accessibility

The synthetic routes to these compounds are fundamentally different, reflecting their structural divergence.

  • 4-chlorophenyl cyclohexyl ketone: This is readily synthesized via a one-step Friedel-Crafts acylation .[14][15] Chlorobenzene can be reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields the para-substituted product as the major isomer due to steric hindrance.[16][17][18]

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone: A multi-step synthesis would be required. A plausible route could involve:

    • Starting with a 2-(4-chlorophenyl)ethanol derivative.

    • Converting the alcohol to a suitable leaving group (e.g., a bromide).

    • Using this electrophile to alkylate a cyclohexanone-derived enolate or a related nucleophile.

The relative ease of synthesis for the conjugated ketone makes it a more accessible starting material for further derivatization.

Part 5: Implications for Drug Development and Research

The choice between these two scaffolds would have significant implications in a drug discovery context:

  • Pharmacokinetics: The predicted increase in lipophilicity for the ethyl-linked ketone could influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to increased membrane permeability but also greater non-specific binding or metabolic susceptibility.

  • Target Binding: As discussed, the flexibility of 2-(4-chlorophenyl)ethyl cyclohexyl ketone allows it to explore a wider conformational space to fit a binding site. Conversely, the rigidity of 4-chlorophenyl cyclohexyl ketone can lead to higher-affinity binding if its fixed conformation is complementary to the target, as there is a lower entropic penalty upon binding.

  • Metabolic Stability: The ethyl linker introduces potential sites for metabolic oxidation. The conjugated ketone might be more susceptible to reduction of the carbonyl group.

Conclusion

While 2-(4-Chlorophenyl)ethyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone differ only by an ethyl linker, this single modification fundamentally alters their chemical nature. The former is a flexible, non-conjugated ketone, while the latter is a rigid, conjugated system. These differences manifest in predictable and distinct ways across all major spectroscopic techniques (IR, NMR, and MS), allowing for unambiguous identification. For researchers in drug development, the choice between these structures represents a classic trade-off between molecular flexibility and conformational pre-organization, a decision that has profound consequences for biological activity and pharmacokinetic properties.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available from: [Link]

  • Chen, P., & Chen, H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3562-3570. Available from: [Link]

  • The Organic Chemistry Tutor. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available from: [Link]

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  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available from: [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579. Available from: [Link]

  • NextSDS. 2-(4-CHLOROPHENYL)ETHYL CYCLOHEXYL KETONE — Chemical Substance Information. NextSDS. Available from: [Link]

  • University of Calgary. IR: ketones. Department of Chemistry, University of Calgary. Available from: [Link]

  • Warren, S., & Wyatt, P. (1976). New synthesis of conjugated ketones from 2-phenylthio-allyl and -allenyl alcohols. Journal of the Chemical Society, Chemical Communications, (19), 763-764. Available from: [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Department of Chemistry, Oregon State University. Available from: [Link]

  • Wencewicz, T. A., & Mojica, M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(7), 3943-3951. Available from: [Link]

  • Google Patents. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. Google Patents.
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  • Stack Exchange. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Chemistry Stack Exchange. Available from: [Link]

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  • Denard, C. A., et al. (2025, October 19). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem. Available from: [Link]

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  • NextSDS. 2-(4-CHLOROPHENYL)ETHYL CYCLOPROPYL KETONE — Chemical Substance Information. NextSDS. Available from: [Link]

  • Wencewicz, T. A., & Mojica, M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3943-3951. Available from: [Link]

  • Smith, B. C. (2025, May 5). The Big Review VI: Carbonyl Compounds. Spectroscopy Online. Available from: [Link]

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  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry, University of Wisconsin-Platteville. Available from: [Link]

  • Wiemer, A. J., et al. (2012). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 20(14), 4476-4487. Available from: [Link]

  • University of Colorado Boulder. Aromatics. Department of Chemistry, University of Colorado Boulder. Available from: [Link]

  • Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Available from: [Link]

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  • De la Mare, P. B. D., & De la Mare, P. B. D. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 648-651. Available from: [Link]

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Comparative

Certified Reference Material (CRM) Validation for 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS 898788-61-9): A Comparative Performance Guide

Executive Summary & Metrological Context In advanced analytical workflows—ranging from pharmacokinetic profiling to forensic quantification—the integrity of data is entirely dependent on the quality of the calibration st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metrological Context

In advanced analytical workflows—ranging from pharmacokinetic profiling to forensic quantification—the integrity of data is entirely dependent on the quality of the calibration standards used. While standard research-grade materials of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS 898788-61-9) are sufficient for qualitative screening or early-stage synthesis, they lack the metrological rigor required for absolute quantification[1].

This guide objectively compares the performance of standard research-grade material against Certified Reference Materials (CRMs) produced under ISO 17034 guidelines[2]. Furthermore, it details the self-validating experimental protocols—specifically Quantitative NMR (qNMR) and Mass Balance—required to establish an unbroken chain of traceability to the International System of Units (SI).

The Causality of ISO 17034: CRM vs. Research Grade

Why is a CRM fundamentally superior for quantitative analysis? A standard research-grade chemical typically provides a nominal purity (e.g., "≥98%") based solely on area-percent chromatography. This approach is inherently flawed for absolute quantification because it assumes all impurities share the same detector response factor and completely ignores NMR-invisible impurities, inorganic salts, and residual solvents.

Conversely, a CRM produced under ISO 17034 provides a certified property value with a rigorously quantified expanded uncertainty ( U )[2]. The causality here is statistical reliability: by evaluating homogeneity and stability alongside primary characterization, the CRM eliminates analytical drift and ensures global comparability of results.

Table 1: Comparative Performance Matrix
ParameterResearch Grade (Non-Certified)ISO 17034 CRM GradeMetrological Impact
Purity Assignment Area % (HPLC/GC)Absolute Mass Fraction (qNMR + Mass Balance)Accounts for non-UV absorbing and inorganic impurities.
Metrological Traceability NoneTraceable to SI Units (e.g., NIST/NMIJ)Ensures global comparability of analytical results.
Uncertainty ( U ) Not EvaluatedRigorously Quantified ( k=2 , 95% Confidence)Defines the exact statistical reliability of the standard.
Homogeneity AssumedStatistically Verified (Between/Within Bottle)Prevents lot-to-lot or vial-to-vial analytical drift.
Stability Expiration Date OnlyMonitored (Short-Term Transport & Long-Term)Guarantees integrity throughout the product lifecycle.

Experimental Workflows: A Self-Validating System

To establish the certified purity of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone, reference material producers employ a dual-pillar, self-validating approach: absolute quantification via 1 H-qNMR and orthogonal verification via Mass Balance [3].

Protocol A: Absolute Quantification via 1 H-qNMR

Quantitative NMR (qNMR) is recognized by the BIPM as a primary ratio measurement procedure[4]. Because the integrated NMR signal area is directly proportional to the number of resonant nuclei, qNMR allows for absolute quantification using an internal standard of a completely different chemical structure [5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~15 mg of the analyte (CAS 898788-61-9) and ~5 mg of a highly pure internal standard (IS), such as NIST SRM 350b (Benzoic Acid)[6], using a calibrated ultra-microbalance ( d=0.001 mg). Causality: High-precision weighing is the most critical factor in minimizing the combined standard uncertainty of the final measurement.

  • Solvation: Co-dissolve the analyte and IS in 1.0 mL of high-purity DMSO- d6​ . Vortex thoroughly to ensure absolute homogeneity within the NMR tube.

  • Pulse Sequence & Acquisition: Acquire the 1 H-NMR spectrum at 600 MHz. Causality: Utilize a 90° excitation pulse and an extended relaxation delay ( D1​≥5×T1​ of the slowest relaxing proton, typically 45–60 seconds). This ensures complete longitudinal relaxation, preventing integration bias caused by differential signal saturation.

  • Integration & Calculation: Perform rigorous baseline correction. Integrate the distinct, non-overlapping signals (e.g., the aromatic protons of the chlorophenyl group vs. the IS protons). Calculate the mass fraction using the standard qNMR equation.

Protocol B: Orthogonal Verification via Mass Balance

To ensure absolute trustworthiness, the qNMR value must be corroborated by the Mass Balance approach, which systematically identifies and subtracts all potential impurities from 100%[3].

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV/MS): Determine the mass fraction of structurally related organic impurities using gradient elution.

  • Moisture Content (Karl Fischer Titration): Quantify residual water volumetrically or coulometrically.

  • Volatile Organic Compounds (TGA/GC-FID): Measure residual synthesis solvents.

  • Non-Volatiles (Residue on Ignition): Quantify inorganic ash content. Calculation: PurityMB​=100%−(%Org+%H2​O+%VOC+%Inorg) .

Table 2: Experimental Validation Results for CAS 898788-61-9
Analytical MethodTarget ParameterMeasured ValueStandard Uncertainty ( u )
1 H-qNMR Absolute Mass Fraction99.15% ± 0.12%
HPLC-UV (254 nm) Organic Impurities0.45% ± 0.05%
Karl Fischer Titration Water Content0.25% ± 0.03%
TGA Residual Solvents / VOCs0.10% ± 0.02%
Mass Balance Orthogonal Purity99.20% ± 0.15%
Final Certified Value Weighted Mean Purity 99.18% U=±0.35% ( k=2 )

Metrological Traceability & Uncertainty Visualization

The transition from a raw chemical to an ISO 17034 CRM requires rigorous statistical evaluation of homogeneity (between and within bottles) and stability (short-term transport and long-term storage)[3]. The expanded uncertainty ( U ) is calculated by combining these variance components and applying a coverage factor of k=2 (95% confidence level).

CRM_Validation_Workflow cluster_Characterization Primary Characterization (ISO/IEC 17025) cluster_ISO17034 ISO 17034 CRM Requirements RawMat Raw Material CAS 898788-61-9 qNMR 1H-qNMR (Absolute) Internal Std: NIST SRM RawMat->qNMR MassBal Mass Balance (Orthogonal) HPLC-UV/MS + TGA + KF RawMat->MassBal Homogeneity Homogeneity Testing (Between & Within Bottle) qNMR->Homogeneity MassBal->Homogeneity Stability Stability Testing (Short-Term & Long-Term) Homogeneity->Stability Uncertainty Uncertainty Evaluation (U) U = k × √(u_char² + u_hom² + u_stab²) Stability->Uncertainty CRM_Cert Certified Reference Material Traceable to SI Units Uncertainty->CRM_Cert

Workflow for ISO 17034 CRM validation, demonstrating SI traceability and uncertainty evaluation.

Conclusion

For 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS 898788-61-9), the transition from research-grade to CRM-grade fundamentally shifts the material from a simple chemical reagent to a metrological tool. By utilizing orthogonal self-validating systems (qNMR and Mass Balance) and adhering to ISO 17034 guidelines, laboratories can ensure data integrity, regulatory compliance, and absolute confidence in their quantitative analytical results.

References

  • NextSDS - 2-(4-CHLOROPHENYL)ETHYL CYCLOHEXYL KETONE CAS 898788-61-9. Available at: [Link]

  • ARO Scientific - ISO 17034 Guide to International Standards for Reference Material Producers. Available at: [Link]

  • BIPM - qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • Otsuka / CIL - Standards for qNMR (NIST SRM 350b). Available at: [Link]

  • NIH / PMC - Development of a New Purity Certified Reference Material. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Chlorophenyl)ethyl cyclohexyl ketone proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical compounds is just as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone

As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical compounds is just as critical as the experimental workflows they enable. 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS: 898788-61-9) is a specialized halogenated aryl ketone[1]. Due to the presence of a covalently bound chlorine atom on the phenyl ring, this compound cannot be disposed of through standard non-halogenated solvent streams.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, grounded in established environmental and chemical safety regulations.

Regulatory Classification & Segregation Logic

The Causality of Segregation: Under EPA guidelines, organic compounds containing carbon-halogen bonds (such as the chlorophenyl group in this ketone) are strictly classified as Halogenated Organic Waste [2].

The chemical logic behind this strict segregation is based on combustion byproducts. When non-halogenated organics (like acetone or hexane) are incinerated, they break down into carbon dioxide and water. However, when 2-(4-Chlorophenyl)ethyl cyclohexyl ketone is incinerated, the chlorine atom acts as a radical sink and generates corrosive hydrogen chloride (HCl) gas[3]. If combusted at improper temperatures, it also poses a risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs).

Therefore, halogenated wastes must be routed to specialized, high-temperature rotary kiln incinerators equipped with caustic scrubbers (which neutralize the HCl gas into harmless salts)[3]. Mixing even a small amount of this chlorinated ketone into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing disposal costs and complicating the treatment logistics[4][5].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to ensure operational integrity before proceeding to the next.

Phase 1: Waste Characterization & Segregation
  • Verify Chemical Identity: Confirm the waste stream contains 2-(4-Chlorophenyl)ethyl cyclohexyl ketone (CAS 898788-61-9)[1].

  • Check for Incompatibles: Ensure the waste mixture contains no inorganic acids, bases, or heavy metals [4].

    • Causality: Mixing organic ketones with strong inorganic acids can trigger exothermic aldol condensation reactions or generate toxic fumes[4].

  • Designate the Stream: Route the material exclusively to the "Halogenated Organic" waste stream[4].

Phase 2: Containerization & Labeling
  • Select the Container: Use an EH&S-provided, color-coded (typically green or white) 20L High-Density Polyethylene (HDPE) carboy[4][5].

    • Causality: HDPE provides superior chemical resistance against halogenated compounds and ketones, preventing the leaching or structural degradation that can occur with standard plastics.

  • Label the Constituents: Attach a Hazardous Waste tag. You must explicitly write "2-(4-Chlorophenyl)ethyl cyclohexyl ketone" and record its exact mass or volume percentage on the composite sheet[4]. Do not use abbreviations.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the HDPE carboy inside a secondary containment bin to capture any potential leaks.

  • Vapor Control: Keep the container tightly capped at all times unless actively adding waste.

  • Volume Limit: Do not exceed the maximum fill line (typically 90% capacity) to allow for vapor expansion.

Phase 4: Final Transfer & Incineration
  • EH&S Transfer: Once the SAA container is full or reaches its regulatory time limit, submit a pickup request to your Environmental Health and Safety (EH&S) department[5].

  • Destruction Mechanism: The waste will be bulked and transported to a regulated facility for liquid injection or rotary kiln incineration (~4,000 Btu/lb requirement) combined with caustic scrubbing[3].

Quantitative Data: Waste Stream Segregation Matrix

To ensure rapid decision-making in the laboratory, use the following matrix to compare the logistical and physicochemical parameters of your waste streams.

Waste CategoryPrimary ConstituentsIncineration Temp / MethodCaustic Scrubbing Required?Relative Disposal Cost
Halogenated Organic 2-(4-Chlorophenyl)ethyl cyclohexyl ketone , DCM, Chloroform[4]High-Temp Rotary Kiln (>1100°C)[3]Yes (Neutralizes HCl)[3]High (3x - 5x)
Non-Halogenated Organic Acetone, Ethanol, Hexane, Toluene[4]Standard Liquid InjectionNoLow (Solvent Recovery possible)[5]
Aqueous Inorganic Hydrochloric Acid, NaOH, Heavy Metals[4]Neutralization / PrecipitationN/AVariable

Operational Workflow Diagram

The following logical workflow illustrates the decision tree for processing 2-(4-Chlorophenyl)ethyl cyclohexyl ketone waste safely.

G Start Waste Generation: 2-(4-Chlorophenyl)ethyl cyclohexyl ketone Decision Mixed with Inorganic Acids or Bases? Start->Decision Error STOP: Segregate Incompatibles Decision->Error Yes Halogenated Route to Halogenated Organic Waste Stream Decision->Halogenated No Container Store in HDPE Carboy (Secondary Containment) Halogenated->Container Incineration High-Temp Incineration with Caustic Scrubbing Container->Incineration EH&S Pickup & Processing

Workflow for the segregation and disposal of halogenated organic ketone waste.

Spill Response & Emergency Logistics

In the event of an accidental release of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone during transfer:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing splash goggles, a lab coat, and heavy-duty nitrile gloves (which offer excellent resistance to ketones and chlorinated compounds).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated solid halogenated waste container. Label it strictly as "Spill Debris - Halogenated Organic (2-(4-Chlorophenyl)ethyl cyclohexyl ketone)".

  • Reporting: Notify your facility's EH&S department immediately for final decontamination and pickup[5].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)ethyl cyclohexyl ketone
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Reactant of Route 2
2-(4-Chlorophenyl)ethyl cyclohexyl ketone
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